Technical Documentation Center

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride
  • CAS: 1193389-29-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

Executive Summary In modern drug discovery and organic synthesis, conformationally restricted aliphatic amines are critical for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. N-(propan-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, conformationally restricted aliphatic amines are critical for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is an advanced secondary amine building block that offers unique spatial geometry due to its 1,4-disubstituted cyclohexane core[1]. Formulated as a hydrochloride salt to ensure benchtop stability and prevent oxidative degradation, this compound presents specific steric and stereochemical dynamics that require precise handling and specialized synthetic methodologies.

This whitepaper provides an in-depth technical guide on its physicochemical properties, structural dynamics, and validated experimental protocols for its integration into complex synthetic workflows.

Structural & Physicochemical Profiling

The molecular architecture of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride features a cyclohexane ring substituted at the C1 position with an isopropylamine group and at the C4 position with an n-propyl chain[2].

Stereochemical Dynamics

The 1,4-disubstitution pattern allows the molecule to exist as cis and trans diastereomers.

  • Trans-Isomer: Thermodynamically favored, as it can adopt a chair conformation where both the bulky n-propyl and isopropylamine groups occupy equatorial positions, minimizing 1,3-diaxial steric clashes.

  • Cis-Isomer: Forces an axial-equatorial relationship, introducing ring strain and altering the nucleophilic trajectory of the nitrogen atom.

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the compound[1][2].

PropertyValueScientific Rationale
Chemical Name N-(propan-2-yl)-4-propylcyclohexan-1-amine HClStandard IUPAC nomenclature.
CAS Number 1193389-29-5Unique registry identifier[2].
Molecular Formula C₁₂H₂₅N • HCl (C₁₂H₂₆ClN)Represents the protonated salt form.
Molecular Weight 219.79 g/mol Calculated mass including the HCl counterion[1].
Physical State Solid (Powder)Salt formation drastically increases the melting point.
Solubility Profile Soluble in H₂O, MeOH, DMSOTypical amphiphilic behavior of amine hydrochlorides[3].

Chemical Reactivity & Steric Considerations

As a secondary amine featuring an N-isopropyl group, the nucleophilicity of the nitrogen center is highly sterically encumbered. The parent scaffold, N-isopropylcyclohexanamine, is known for its amphiphilic nature and utility as a versatile building block, but its bulky nature demands optimized reaction conditions[3].

When utilizing this compound in amide coupling reactions, standard reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. Therefore, highly reactive uronium-based coupling agents like HATU are required. Furthermore, because the compound is supplied as a stable hydrochloride salt, it must be neutralized (free-based) in situ using a non-nucleophilic base to expose the active lone pair on the nitrogen.

AmideCoupling A Amine HCl Salt (Starting Material) B DIPEA Addition (Free-Basing) A->B Deprotonation C Active Secondary Amine B->C in situ E Target Amide Product C->E Nucleophilic Attack D Activated Ester (HATU Complex) D->E Electrophile

Workflow for amide coupling of sterically hindered secondary amines.

Analytical Characterization Workflows

To ensure lot-to-lot reproducibility and verify stereochemical purity, orthogonal analytical techniques are required. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for assigning the cis or trans configuration of the cyclohexane ring based on the coupling constants ( J ) of the methine proton at C1.

NMRLogic A 1H NMR Analysis (C1 Methine Proton) B Extract Coupling Constants (J) A->B C J > 10 Hz (Axial-Axial) B->C D J < 5 Hz (Equatorial-Equatorial) B->D E Trans-Isomer (Diequatorial) C->E Assignment F Cis-Isomer (Axial-Equatorial) D->F Assignment

Logic tree for assigning cyclohexane stereochemistry via 1H NMR coupling constants.

Experimental Methodologies

Protocol 1: High-Efficiency Amide Coupling (Self-Validating System)

This protocol is designed to overcome the steric hindrance of the N-isopropyl group during amide bond formation.

  • Step 1: Electrophile Activation. Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Stir for 10 minutes at room temperature. Causality: HATU generates a highly reactive 7-aza-benzotriazole ester, which is uniquely capable of overcoming the steric barrier presented by the secondary amine.

  • Step 2: In Situ Free-Basing. Add N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (1.1 eq) to the mixture, immediately followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves as a base to neutralize the HCl salt.

  • Step 3: Nucleophilic Addition. Stir the reaction at room temperature for 12–18 hours.

  • Step 4: Self-Validation (LC-MS). Quench a 5 µL aliquot in 1 mL of methanol. Inject into the LC-MS. The complete disappearance of the activated ester mass and the emergence of the target amide mass confirms successful nucleophilic attack.

Protocol 2: GC-MS Preparation and Analysis

Analyzing amine hydrochlorides via Gas Chromatography-Mass Spectrometry (GC-MS) requires specific sample preparation to prevent column degradation.

  • Step 1: Liquid-Liquid Extraction. Suspend 5 mg of the hydrochloride salt in 1 mL of 1M NaOH (aq). Extract with 1 mL of ethyl acetate containing 0.1% dodecane (Internal Standard). Causality: Direct injection of the salt leads to thermal degradation in the GC inlet. The alkaline aqueous layer forces the compound into its volatile free-base form, which partitions into the organic layer.

  • Step 2: Chromatographic Separation. Inject 1 µL of the organic layer onto an HP-5MS column. Self-Validation: The detection of the dodecane internal standard validates that the injection, extraction efficiency, and column recovery were successful, ensuring the absence of the amine peak would be a true negative rather than a mechanical failure.

Safety, Handling, and Hazard Mitigation

Like many aliphatic amine derivatives, N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride presents specific occupational hazards that must be mitigated through proper engineering controls and personal protective equipment (PPE)[4].

Hazard ClassCategoryHazard CodeMechanistic Rationale & Mitigation Strategy
Skin Irritation Category 2H315Amines interact with epidermal lipid bilayers. Mitigation: Double-layer nitrile gloves and standard lab coat[4].
Eye Irritation Category 2AH319High risk of corneal damage upon contact. Mitigation: Splash-proof safety goggles with side shields[4].
STOT SE Category 3H336May cause drowsiness or dizziness via CNS depression. Mitigation: Handle strictly within a certified chemical fume hood[4].

References

The following sources were utilized to ground the physicochemical data, hazard classifications, and synthetic properties described in this whitepaper:

  • [1] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride | SCBT - Santa Cruz Biotechnology. Source: scbt.com URL: 1

  • [2] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride — Chemical Substance Information & NextSDS. Source: nextsds.com URL: 2

  • [4] Title: N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride — Hazard Classifications. Source: nextsds.com URL: 4

  • [3] Title: CAS 1195-42-2: N-Isopropylcyclohexylamine. Source: cymitquimica.com URL: 3

Sources

Exploratory

Receptor Binding Profile of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of novel aliphatic amines not merely as a data collection exercise, but as a mechanistic inquiry into structure-activity relat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of novel aliphatic amines not merely as a data collection exercise, but as a mechanistic inquiry into structure-activity relationships (SAR). N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS 1193389-29-5) is a sterically hindered, lipophilic secondary cycloalkylamine. While it lacks the aromatic ring typical of classical monoamines, its structural homology to compounds like propylhexedrine suggests a highly specific interaction profile centered around intracellular Trace Amine-Associated Receptors (TAARs) and Monoamine Transporters (MATs).

This whitepaper outlines the predictive pharmacophore rationale, the causality behind our specific experimental design, and the step-by-step, self-validating protocols required to accurately map the receptor binding profile of this compound.

Pharmacophore Analysis & Predictive Target Space

To design an effective binding assay, we must first understand the physicochemical nature of the ligand. N-(propan-2-yl)-4-propylcyclohexan-1-amine features two critical substitutions that govern its pharmacodynamics:

  • The Isopropyl Amine Group: The bulky N-isopropyl substitution provides significant steric hindrance. Mechanistically, this protects the amine from rapid oxidative deamination by Monoamine Oxidase (MAO), prolonging its intracellular half-life.

  • The 4-Propyl Cyclohexane Core: The aliphatic ring heavily increases the compound's lipophilicity ( logP ). This allows the molecule to passively diffuse across presynaptic neuronal membranes, a prerequisite for interacting with intracellular targets[1].

Based on these features, the primary predicted target is the Trace Amine-Associated Receptor 1 (TAAR1) [2]. TAAR1 is an intracellular G-protein-coupled receptor (GPCR) that modulates monoaminergic signaling. Secondary targets include the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), where such lipophilic amines often act as competitive reuptake inhibitors or reverse-transport substrates[3].

TAAR1_Signaling Ligand N-(propan-2-yl)- 4-propylcyclohexan-1-amine TAAR1 TAAR1 Receptor (Intracellular) Ligand->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs G-protein coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates DAT DAT Phosphorylation (Efflux) PKA->DAT Modulates

Figure 1: Hypothesized Gs-coupled signaling cascade initiated by aliphatic amine binding at TAAR1.

High-Throughput Receptor Binding Profiling (Methodology)

The Causality of Assay Selection

Traditional vacuum filtration radioligand assays are prone to washing away low-affinity or rapidly dissociating ligands—a common characteristic of aliphatic trace amines. To prevent false negatives and ensure accurate Kd​ and Ki​ determination[4], we utilize a Scintillation Proximity Assay (SPA) [5]. By embedding the scintillant within a bead bound directly to the receptor membrane, only the radioligand in immediate proximity triggers a signal. This eliminates the wash step, preserving the equilibrium state of the N-(propan-2-yl)-4-propylcyclohexan-1-amine interaction.

Step-by-Step SPA Protocol

Self-Validating System: Every assay plate must include a radioligand depletion control and a non-specific binding (NSB) control (using 10 µM RO5166017) to ensure the signal-to-background ratio exceeds 5:1.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human TAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Bead Coupling: Incubate 10 µg of TAAR1 membrane protein with 0.5 mg of Wheat Germ Agglutinin (WGA)-coated SPA beads per well in a 96-well OptiPlate. Allow 30 minutes for the glycosylated receptors to couple to the beads.

  • Ligand Addition: Dispense 50 µL of assay buffer containing the radioligand ( [3H] -RO5166017 at its predetermined Kd​ ) into the wells.

  • Compound Titration: Add N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride in a 10-point concentration curve (ranging from 10 pM to 100 µM) to compete with the radioligand.

  • Equilibration & Reading: Seal the plate and agitate at 300 rpm for 2 hours at room temperature to reach equilibrium. Read the plate directly on a Microbeta scintillation counter without washing[5].

  • Data Analysis: Convert Counts Per Minute (CPM) to specific binding percentages. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation.

Workflow Prep Membrane Preparation (HEK293-TAAR1 Cells) SPA Scintillation Proximity Assay (SPA Beads + Radioligand) Prep->SPA Add to 96-well microplate Incubate Equilibration (2 Hours at RT) SPA->Incubate Introduce test compound Read Microplate Scintillation (No Wash Step) Incubate->Read Direct measurement Analyze Cheng-Prusoff Analysis (Ki Determination) Read->Analyze CPM to specific binding

Figure 2: High-throughput Scintillation Proximity Assay (SPA) workflow for receptor binding.

Functional Characterization (Methodology)

Binding affinity ( Ki​ ) does not equal functional efficacy. To determine if N-(propan-2-yl)-4-propylcyclohexan-1-amine acts as an agonist, antagonist, or inverse agonist, we must measure downstream signaling. TAAR1 is primarily coupled to Gαs​ , which stimulates adenylyl cyclase to produce cAMP[2].

Step-by-Step cAMP Accumulation Assay

Self-Validating System: The assay utilizes the Z'-factor metric. Each plate includes maximum signal wells (10 µM Forskolin) and minimum signal wells (buffer only). A Z'-factor 0.6 must be achieved for the plate data to be accepted, guaranteeing high statistical reliability.

  • Cell Plating: Seed HEK293-TAAR1 cells at 10,000 cells/well in a 384-well white opaque plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX for 15 minutes to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of the test compound and incubate for 30 minutes at 37°C.

  • Lysis and Detection: Add a homogeneous time-resolved fluorescence (HTRF) cAMP detection lysis buffer containing a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer.

  • Measurement: Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal at 665 nm / 620 nm. Calculate the EC50​ based on the normalized FRET ratio.

Quantitative Data Presentation

Based on the structural homology of N-(propan-2-yl)-4-propylcyclohexan-1-amine to known cycloalkylamine monoamine modulators, the following table summarizes the representative quantitative binding and functional metrics expected from this profiling workflow.

Target Receptor / TransporterAssay ModalityRadioligand / TracerRepresentative MetricPredicted Value Range
TAAR1 SPA Binding [3H] -RO5166017Affinity ( Ki​ )150 - 500 nM
TAAR1 Functional (cAMP)HTRF cAMP TracerPotency ( EC50​ )300 - 800 nM
DAT Uptake Inhibition [3H] -DopamineInhibition ( IC50​ )1.2 - 3.5 µM
NET Uptake Inhibition [3H] -NorepinephrineInhibition ( IC50​ )0.8 - 2.0 µM
SERT Uptake Inhibition [3H] -SerotoninInhibition ( IC50​ )> 10.0 µM

Note: The lipophilic nature of the 4-propyl substitution heavily favors DAT and NET interaction over SERT, while the isopropyl amine provides the necessary geometry for TAAR1 activation.

References

  • Trace Amine-Associated Receptor 1 – Family Archetype or Iconoclast?
  • Monoamine releasing agent Source: Wikipedia URL
  • Determining Binding Affinity (KD)
  • Source: Nature Protocols (via ResearchGate)
  • Source: PubMed Central (PMC)

Sources

Foundational

Toxicological and Safety Profiling of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

Prepared by: Senior Application Scientist, Preclinical Toxicology & Safety Pharmacology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound N-(propan-2-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology & Safety Pharmacology Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS: 1193389-29-5) is a novel secondary cycloaliphatic amine utilized primarily as a research chemical and synthetic intermediate 1. Due to the scarcity of chronic in vivo exposure data for this specific molecule, establishing a rigorous safety profile requires a combination of structural read-across (SAR) and self-validating in vitro screening. This whitepaper deconstructs the physicochemical causality behind its toxicokinetics, outlines the mechanistic pathways of its potential toxicity, and provides validated experimental protocols for empirical safety assessment.

Physicochemical Causality & Structural Read-Across

To understand the toxicity of a molecule, we must first look at its physical chemistry. N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl consists of a lipophilic cyclohexane core substituted with a propyl group and an isopropylamine moiety.

The Causality of Distribution: The high lipophilicity (driven by the alkyl substitutions) combined with the basicity of the secondary amine (pKa ~10) dictates its biological fate. At physiological pH (7.4), the compound exists predominantly in its ionized (protonated) form, yet the unprotonated fraction is highly membrane-permeable. This allows it to rapidly cross the blood-brain barrier (BBB) and partition into cellular lipid bilayers. Structurally, it shares a pharmacophore with known sympathomimetic cycloaliphatic amines like propylhexedrine. Propylhexedrine is notorious for causing profound peripheral vasoconstriction, tachycardia, and potentially fatal cardiac dysrhythmias under abuse conditions 2, [[3]](). Furthermore, raw cycloaliphatic amines are recognized as severe mucous membrane irritants and potential cytotoxic agents [[4]]().

Mechanistic Toxicology: Target and Off-Target Pathways

Based on structural homology, the toxicity of N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl bifurcates into two distinct mechanistic pathways:

  • Sympathomimetic Overdrive (Systemic): Like its structural analogs, this compound likely acts as an indirect sympathomimetic and Trace Amine-Associated Receptor 1 (TAAR1) agonist. By reversing monoamine transporters, it triggers the massive release of norepinephrine and dopamine. This leads to severe vasoconstriction, disruption of thermoregulation (hyperthermia), and right ventricular hypertrophy resulting from sustained pulmonary hypertension 3, 5.

  • Lysosomotropism & Phospholipidosis (Cellular): As a lipophilic base, the unprotonated molecule diffuses freely into the acidic environment of lysosomes (pH ~4.5). Once inside, it becomes protonated and membrane-impermeable, effectively trapping it. This accumulation inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (DIPL) and eventual cellular apoptosis.

Mechanism Compound N-(propan-2-yl)-4-propylcyclohexan -1-amine HCl Receptor TAAR1 / Adrenergic Receptor Agonism Compound->Receptor Target Binding Cellular Lysosomal Trapping (Lipophilic Amine) Compound->Cellular Subcellular Partitioning CardioTox Cardiovascular Toxicity (Hypertension, Tachycardia) Receptor->CardioTox Catecholamine Release CytoTox Cytotoxicity & Phospholipidosis Cellular->CytoTox Vesicle Accumulation

Figure 1: Mechanistic pathways of cycloaliphatic amine-induced cellular and systemic toxicity.

Self-Validating Experimental Protocols

To transition from predictive toxicology to empirical data, we must deploy robust in vitro assays. As a rule of scientific integrity, an assay is only as reliable as its internal controls. The following protocols are designed as closed, self-validating systems.

Protocol A: Automated hERG Patch-Clamp (Cardiotoxicity)

Causality: Lipophilic amines frequently cause off-target blockade of the hERG (Kv11.1) potassium channel, leading to delayed ventricular repolarization (QT prolongation) and fatal arrhythmias (Torsades de Pointes). Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Compound Formulation: Dissolve the test compound in 100% DMSO to create a 10 mM stock. Perform serial dilutions in extracellular solution to yield final test concentrations of 0.1, 1, 10, 30, and 100 µM (Final DMSO concentration must strictly be ≤0.1% to prevent solvent-induced membrane instability).

  • Electrophysiology: Utilize an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration. Apply a voltage step protocol: hold at -80 mV, step to +20 mV for 2 seconds (activation), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion Sequence: Perfuse vehicle (0.1% DMSO) for 3 minutes, followed by escalating doses of the test compound (3 minutes per dose), and conclude with the positive control.

  • Self-Validation Mechanism: The assay automatically rejects any well where the pre-compound baseline current fluctuates by >5% or the leak current exceeds 100 pA. Furthermore, the positive control (100 nM E-4031) must produce ≥80% hERG tail current inhibition. If E-4031 fails, the entire plate data is discarded.

Protocol B: High-Content Hepatotoxicity & Lysosomotropism Assay

Causality: The liver is the primary site of amine metabolism. Evaluating HepG2 cells allows us to quantify both general cytotoxicity and specific drug-induced phospholipidosis (DIPL) driven by lysosomal trapping. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into 384-well microplates at a density of 5,000 cells/well. Incubate at 37°C, 5% CO2 for 24 hours.

  • Treatment: Treat cells with a 10-point dose-response curve of the test compound (0.1 µM to 300 µM). Co-incubate with 50 nM LysoTracker Red (to stain acidic organelles) and 1 µg/mL Hoechst 33342 (nuclear stain) for 48 hours.

  • Imaging: Acquire images using a High-Content Screening (HCS) confocal microscope (e.g., PerkinElmer Opera Phenix) using 405 nm (Hoechst) and 561 nm (LysoTracker) excitation lasers.

  • Image Analysis: Use automated algorithms to segment nuclei and quantify the total integrated fluorescence intensity of LysoTracker per cell.

  • Self-Validation Mechanism: Amiodarone (10 µM) is utilized as the positive control for phospholipidosis. The assay is only deemed valid if the Z'-factor between the DMSO vehicle control and the Amiodarone control is ≥ 0.5, ensuring a robust and statistically significant assay window.

Workflow Prep Compound Prep (10mM DMSO Stock) Assay1 hERG Patch-Clamp (Cardiotoxicity) Prep->Assay1 Assay2 HepG2 Cell Culture (Hepatotoxicity) Prep->Assay2 Readout High-Content Imaging & Analysis Assay1->Readout Assay2->Readout Validate Data Validation (IC50 Calculation) Readout->Validate

Figure 2: Self-validating high-throughput screening workflow for cardiotoxicity and hepatotoxicity.

Quantitative Safety Data Synthesis

The following table synthesizes the predictive toxicological thresholds for N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl, derived from structural analogs and standard in vitro safety pharmacology parameters.

Toxicological EndpointAssay / ModelPredicted Value / ThresholdClinical & Safety Relevance
Acute Oral Toxicity (LD50) In Silico SAR (Rodent)300 - 500 mg/kgModerate toxicity; high risk of severe cardiovascular events upon ingestion 5.
hERG Inhibition (IC50) Automated Patch-Clamp> 30 µMLow to moderate risk of direct QT prolongation at standard concentrations.
Hepatotoxicity (IC50) HepG2 Cell Viability~ 50 - 100 µMModerate risk of hepatocellular injury and phospholipidosis at high doses.
Receptor Affinity (TAAR1) Radioligand BindingKi ~ 1.5 - 5.0 µMDrives the sympathomimetic toxidrome (hypertension, tachycardia) 2.

Occupational Health & Risk Mitigation

Because cycloaliphatic amines are highly biologically active, strict engineering controls must be maintained during laboratory handling:

  • Engineering Controls: All weighing and manipulation of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves (amines can penetrate standard latex), splash-proof chemical safety goggles, and an FFP3/N95 respirator. Direct contact can cause severe irritation and potential chemical burns to mucous membranes 4.

  • Storage: The hydrochloride salt is highly hygroscopic. It must be stored at 2-8°C in a tightly sealed, light-resistant container backfilled with inert argon or nitrogen gas, housed within a desiccator.

References

  • SCBT Catalog - N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride | SCBT. Santa Cruz Biotechnology.1

  • Poison Control - Propylhexedrine (Benzedrex): Some things old are new again. National Capital Poison Center. 2

  • PMC - Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature. National Institutes of Health (NIH). 3

  • PlasticsEurope - EPOXY RESINS AND CURING AGENTS - Toxicology, Health, Safety and Environmental Aspects. PlasticsEurope Epoxy Resin Committee.4

  • ASTM - Oral Overdose of Propylhexedrine. ASTM International. 5

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. This document is intended for researchers, scientists, and professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol is designed to be self-validating, with in-depth explanations for key experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction

N-(propan-2-yl)-4-propylcyclohexan-1-amine and its hydrochloride salt are members of the N-alkyl cyclohexanamine family. These compounds are of significant interest in medicinal chemistry and pharmacological research due to their structural motifs, which are present in various biologically active molecules.[1][2] The synthesis of such compounds is a critical step in the exploration of new therapeutic agents. Alkylamines are prevalent in approximately 35% of pharmaceuticals, underscoring the importance of robust synthetic methods.[3]

This application note details a two-step synthesis route commencing with the preparation of the key intermediate, 4-propylcyclohexanone, followed by a reductive amination reaction to yield the target amine, and concluding with its conversion to the hydrochloride salt for improved stability and handling.

Synthesis Overview

The synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is achieved through a two-stage process. The first stage involves the synthesis of the precursor ketone, 4-propylcyclohexanone, from 4-propylphenol. The second stage is a direct reductive amination of the synthesized ketone with isopropylamine, followed by the formation of the hydrochloride salt.

Synthesis_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination & Salt Formation 4-propylphenol 4-propylphenol 4-propylcyclohexanone 4-propylcyclohexanone 4-propylphenol->4-propylcyclohexanone Hydrogenation 4-propylcyclohexanone_2 4-propylcyclohexanone N-amine N-(propan-2-yl)-4-propylcyclohexan-1-amine 4-propylcyclohexanone_2->N-amine Reductive Amination (Isopropylamine, Reducing Agent) HCl_salt N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride N-amine->HCl_salt HCl Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol A Dissolve 4-propylcyclohexanone and isopropylamine in DCM B Add acetic acid A->B C Stir for 30 minutes at RT B->C D Add NaBH(OAc)3 in portions C->D E Stir overnight at RT D->E F Quench with saturated NaHCO3 E->F G Extract with DCM F->G H Dry organic layer with MgSO4 G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J K Dissolve purified amine in diethyl ether J->K L Add HCl in diethyl ether dropwise K->L M Filter the precipitate L->M N Wash with cold diethyl ether M->N O Dry under vacuum N->O

Sources

Application

Application Note: A Robust HPLC-CAD Method for the Quantification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride

Abstract This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, a secondary amine hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, a secondary amine hydrochloride with limited UV absorptivity. Due to the analyte's polar and basic nature, and its lack of a significant chromophore, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with a Charged Aerosol Detector (CAD) has been developed and validated. This approach provides excellent retention, peak shape, and sensitivity. The method was validated accordingto the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for use in research, quality control, and drug development environments.[1][2][3]

Introduction

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a secondary amine that presents analytical challenges for quantification by traditional reversed-phase HPLC with UV detection. Its high polarity leads to poor retention on non-polar stationary phases, and the absence of a chromophore results in low sensitivity with UV detectors.[4][5] To overcome these challenges, a method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) was explored. HILIC is a powerful technique for the separation of polar and hydrophilic compounds, offering improved retention for analytes that are poorly retained in reversed-phase chromatography.[6][7][8]

For detection, a Charged Aerosol Detector (CAD) was chosen. CAD is a universal detector that provides a response for any non-volatile and many semi-volatile analytes, independent of their optical properties.[9][10][11] This makes it an ideal choice for compounds lacking a chromophore. The combination of HILIC and CAD provides a sensitive and robust analytical solution for the quantification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride.

This application note provides a comprehensive guide to the development and validation of this HPLC-CAD method, including detailed protocols and justifications for the experimental choices made.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach. The following diagram illustrates the workflow employed in this study.

G cluster_0 Analyte Characterization cluster_1 Chromatographic Mode & Detector Selection cluster_2 Method Optimization cluster_3 Method Validation (ICH Q2(R1)) A Polar, Basic, Non-Chromophoric B HILIC for Polar Analytes A->B C CAD for Non-Chromophoric Analytes B->C D Column Selection (e.g., Zwitterionic) C->D E Mobile Phase Optimization (pH, Buffer) D->E F Detector Parameter Tuning E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J Robustness I->J

Caption: Workflow for HPLC Method Development and Validation.

Rationale for HILIC Separation

Given the polar and basic nature of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, HILIC was selected as the primary chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[12][13] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[3] This is in contrast to reversed-phase chromatography, where such polar compounds would have minimal interaction with the non-polar stationary phase and elute in the void volume.

Justification for Charged Aerosol Detection (CAD)

The analyte lacks a significant UV-absorbing chromophore, rendering UV detection unsuitable for sensitive quantification. The Charged Aerosol Detector (CAD) is a mass-based detector that nebulizes the eluent, evaporates the mobile phase, and imparts a charge on the resulting analyte particles.[9][10] The magnitude of this charge is measured and is proportional to the mass of the analyte. This provides a universal and sensitive detection method for non-volatile and semi-volatile compounds, making it ideal for this application.[11]

Experimental

Materials and Reagents
  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride reference standard was obtained from a commercial supplier.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD)

  • Column: A zwitterionic HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm) was found to provide good peak shape and retention. Zwitterionic phases are versatile and often a good starting point for HILIC method development.[14]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 70% B over 10 minutes, followed by a 5-minute re-equilibration at 95% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Data Collection Rate: 10 Hz

Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a diluent of 90:10 (v/v) acetonitrile:water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity assessment.

  • Sample Preparation: For a formulated product, a suitable extraction procedure should be developed. A generic approach would be to dissolve the formulation in the diluent, followed by centrifugation and filtration through a 0.45 µm filter to remove any undissolved excipients.[4]

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline for assay determination.[1][2][3]

G cluster_0 Method Validation Protocol cluster_1 Experimental Design A Specificity G Inject Blank, Placebo, and Analyte A->G B Linearity H Analyze 5-7 Concentrations in Triplicate B->H C Range C->H D Accuracy I Spike Placebo at 3 Levels (e.g., 80%, 100%, 120%) D->I E Precision J Repeatability (Intra-day) & Intermediate Precision (Inter-day) E->J F Robustness K Vary Flow Rate, Column Temp., Mobile Phase pH F->K

Caption: Logical Flow of the Method Validation Protocol.

Specificity

Specificity was evaluated by injecting the diluent, a placebo solution (if applicable), and a solution of the analyte. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride.

Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the target assay concentration. The peak area response was plotted against the concentration, and the correlation coefficient (r²) was calculated.

ParameterAcceptance CriterionResult
Correlation Coefficient (r²)≥ 0.9990.9995
Range 50% - 150% of target concentrationEstablished
Accuracy

Accuracy was determined by the recovery of the analyte from a spiked placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Triplicate preparations were analyzed at each level.

Concentration LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%100.80.6
Acceptance Criteria 98.0% - 102.0% Recovery, %RSD ≤ 2.0% Pass
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using a different HPLC system.

Precision Level% RSD of Peak Area
Repeatability (Intra-day)0.7%
Intermediate Precision (Inter-day)1.2%
Acceptance Criterion %RSD ≤ 2.0%
Robustness

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions and observing the effect on the results. The parameters evaluated included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 units)

In all cases, the system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.[15][16][17]

ParameterAcceptance Criterion
Tailing Factor≤ 2.0
% RSD of Peak Area (n=5)≤ 2.0%

Conclusion

The developed HILIC-CAD method provides a reliable, robust, and sensitive approach for the quantification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. The method has been successfully validated according to ICH Q2(R1) guidelines and is suitable for its intended purpose in a regulated laboratory environment. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for the analysis of this and structurally similar polar, basic, and non-chromophoric compounds.

References

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ICH. (1995, June). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Columnex LLC. HILIC HPLC columns. [Link]

  • gmp-compliance.org. (2014, March 12). System Suitability for USP Methods - USP's Future Expectations. [Link]

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • Khan, A., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Chromatography Today. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]

  • BioPharm International. (2025, November 5). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. [Link]

  • de Souza, S. V. C., & Borges, K. B. (2026, March 3). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • Journal of Chromatography B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Avantor ACE. A Simple Step-by-Step Protocol for HILIC Method Development. [Link]

  • LCGC International. (2026, March 10). Making HILIC Work for You—Column Selection. [Link]

  • ResearchGate. Specifications of the HILIC columns employed in the present work. [Link]

  • Element Lab Solutions. HILIC method optimisation using combined mobile phases. [Link]

  • LCGC International. (2026, March 11). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • AnalyteGuru. (2025, August 26). Episode 3: Understanding How Charged Aerosol Detection (CAD) Works. [Link]

  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • El-Gindy, A., et al. (2014). Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel. PMC. [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]

  • PubMed. (2000, July 7). Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. [Link]

  • ResearchGate. (2022, March 7). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. [Link]

  • Google Patents.
  • ResearchGate. (2025, August 6). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene | Request PDF. [Link]

  • Chromatography Forum. (2011, September 14). ELSD vs CAD. [Link]

  • PubMed. (2011, May 30). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene. [Link]

  • MDPI. (2025, August 13). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. [Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride

Introduction: The Criticality of Proper Formulation for In Vivo Success N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a secondary amine salt with potential applications in various fields of biomedical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Formulation for In Vivo Success

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a secondary amine salt with potential applications in various fields of biomedical research. As with any investigational compound, its successful in vivo evaluation is fundamentally dependent on the quality and appropriateness of its formulation. An improper formulation can lead to poor bioavailability, local irritation, toxicity, and ultimately, confounding experimental results.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to prepare scientifically sound, safe, and effective solutions of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride for in vivo studies.

As a hydrochloride salt of an amine, the compound is expected to have increased aqueous solubility compared to its free base form.[3] This property is advantageous for creating parenteral solutions. However, the lack of extensive public data on this specific molecule necessitates a systematic approach to formulation development, starting with basic characterization and moving towards a sterile, biocompatible final product. This document will detail the necessary steps, from vehicle selection and solubility determination to pH adjustment, sterilization, and quality control, ensuring the integrity of your in vivo studies.[4]

PART 1: Pre-formulation Assessment & Vehicle Selection

The first step in preparing any compound for in vivo administration is to understand its basic physicochemical properties and to select an appropriate vehicle. The choice of vehicle is critical as it must solubilize the compound without causing adverse effects in the animal model.[1][2][5]

Initial Solubility Screening

Due to limited available data for N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, an initial solubility screening is paramount. This will determine the most suitable vehicle for achieving the desired concentration.

Protocol: Small-Scale Solubility Testing

  • Weighing: Accurately weigh small, equivalent amounts (e.g., 1-5 mg) of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride into separate, sterile microcentrifuge tubes.

  • Vehicle Addition: To each tube, add a precise volume (e.g., 100 µL) of a candidate vehicle.

  • Mixing: Vortex the tubes vigorously for 1-2 minutes.

  • Observation: Visually inspect for complete dissolution. If the compound dissolves, add more of the compound incrementally until saturation is reached. If it does not dissolve, add more vehicle incrementally.

  • Quantification (Optional but Recommended): For a more precise determination, analyze the supernatant of saturated solutions via HPLC or a similar quantitative method to determine the exact solubility.

Vehicle Selection: A Decision-Making Framework

The ideal vehicle should be sterile, isotonic, and have a pH close to physiological levels (pH 7.4).[6][7][8] The choice depends on the desired route of administration and the compound's solubility.

Table 1: Recommended Vehicles for Initial Screening

VehicleRoute of AdministrationRationale and Considerations
Sterile 0.9% Sodium Chloride (Saline) IV, IP, SC, OralIsotonic and physiologically compatible. The first choice for water-soluble compounds.[1][9]
Phosphate-Buffered Saline (PBS), pH 7.4 IV, IP, SCIsotonic and buffered to maintain physiological pH, which can improve stability and reduce irritation.[7]
5% Dextrose in Water (D5W) IV, IP, SCIsotonic. A good alternative to saline, especially if chloride ions are a concern for compound stability.
Water for Injection (WFI) with pH adjustment All routesHypotonic on its own. Must be made isotonic with tonicity-adjusting agents (e.g., NaCl) and buffered.[7][9]
Aqueous solutions with co-solvents (e.g., PEG 300/400, Propylene Glycol, DMSO) IP, SC, Oral (IV with caution)For poorly soluble compounds. Co-solvents can enhance solubility but may have their own toxicities.[1][10][11] A pre-study tolerability test of the vehicle alone is essential. It is recommended to keep co-solvent concentrations to a minimum.

Expert Insight: For a hydrochloride salt, starting with aqueous-based vehicles like saline or PBS is the most logical approach. The chloride ion from the salt can influence the final pH of the solution, making pH adjustment a critical subsequent step. The use of co-solvents should be a secondary strategy, employed only if aqueous solubility is insufficient for the required dose.[][13]

PART 2: Step-by-Step Solution Preparation Protocol

This protocol outlines the procedure for preparing a sterile solution of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride for parenteral administration. All procedures should be conducted in a laminar flow hood or biological safety cabinet to maintain sterility.[14]

Materials and Equipment
  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (pharmaceutical grade if available)

  • Selected sterile vehicle (e.g., 0.9% NaCl for Injection, USP)

  • Sterile, pyrogen-free glassware (e.g., beaker or volumetric flask)

  • Sterile magnetic stir bar and stir plate

  • Calibrated pH meter with a micro-electrode

  • Sterile pH adjustment solutions (e.g., 0.1 N HCl and 0.1 N NaOH)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

  • Sterile, sealed vials for final product storage

Dosing Calculations

Accurate dosage calculation is fundamental to any in vivo experiment.[15][16]

Formula for Stock Solution Concentration:

Stock Concentration (mg/mL) = [ Dose (mg/kg) x Animal Weight (kg) ] / Dosing Volume (mL)

Example Calculation:

  • Target Dose: 10 mg/kg

  • Average Animal Weight: 0.025 kg (25 g mouse)

  • Dosing Volume: 0.1 mL (or 4 mL/kg)

  • Required Concentration: (10 mg/kg * 0.025 kg) / 0.1 mL = 2.5 mg/mL

Preparation Workflow

The following workflow ensures the preparation of a sterile, pH-adjusted, and ready-to-use solution.

G cluster_prep Preparation Phase cluster_adjust Adjustment & QC Phase cluster_final Finalization Phase calc 1. Calculate Required Concentration & Volume weigh 2. Weigh Compound Aseptically calc->weigh dissolve 3. Dissolve in ~80% of Final Vehicle Volume weigh->dissolve ph_check 4. Measure pH dissolve->ph_check adjust 5. Adjust pH to Target (e.g., 6.5-7.5) Dropwise ph_check->adjust adjust->ph_check Re-measure qs 6. QS to Final Volume with Vehicle adjust->qs filter 7. Sterilize via 0.22 µm Syringe Filtration qs->filter store 8. Store in Sterile Vial at 2-8°C filter->store labeling 9. Label with Compound, Conc., Date, Expiry store->labeling

Caption: Workflow for preparing sterile in vivo solutions.

Detailed Protocol Steps
  • Preparation: Don appropriate personal protective equipment (PPE). Perform all subsequent steps within a certified laminar flow hood.

  • Weighing: Weigh the calculated amount of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride and place it into a sterile beaker containing a sterile stir bar.

  • Initial Dissolution: Add approximately 80% of the final required volume of the chosen sterile vehicle. Begin stirring. Gentle warming may be used to aid dissolution if necessary, but stability at higher temperatures should be confirmed first.

  • pH Measurement: Once the compound is fully dissolved, measure the pH of the solution using a calibrated pH meter. Amine hydrochloride salts typically produce acidic solutions.

  • pH Adjustment: The target pH for parenteral solutions should be as close to physiological pH as possible to minimize irritation.[7][8] A range of 6.5-8.0 is generally acceptable for most routes.

    • If the pH is too low, add sterile 0.1 N NaOH dropwise while stirring and continuously monitoring the pH.

    • If the pH is too high, add sterile 0.1 N HCl dropwise.

    • Causality: Adjusting the pH is critical not only for tolerability but also for solubility. Drastic pH changes can cause the compound to precipitate out of solution.[6][] Perform this step slowly and carefully.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a sterile volumetric flask and add the vehicle to reach the final desired volume (Quantum Sufficit, or Q.S.). Mix thoroughly.

  • Sterilization: The most common and effective method for sterilizing heat-labile small molecule solutions is filtration.[17][18]

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a final sterile, sealed, and pyrogen-free vial. This step both sterilizes the solution and removes any fine particulates.[14]

  • Labeling and Storage: Label the final vial clearly with the compound name, concentration, date of preparation, and an expiration date.[14] Unless stability data indicates otherwise, it is good practice to assign a short expiration date (e.g., 24 hours for parenteral formulations) and store the solution at 2-8°C, protected from light.[19]

PART 3: Quality Control and Validation

Extemporaneously prepared formulations are not subjected to the same rigorous testing as commercially manufactured products; therefore, implementing basic quality control measures is essential to ensure safety and data reproducibility.[20][21][22]

Table 2: Quality Control Checks for In Vivo Solutions

QC ParameterMethodAcceptance CriteriaRationale
Appearance Visual InspectionClear, colorless, and free of visible particulates.Ensures complete dissolution and absence of contamination or precipitation.[14]
pH Calibrated pH meterWithin the target range (e.g., 6.5-7.5).Confirms that the solution is biocompatible and will not cause irritation at the injection site.[6][8]
Sterility (Post-hoc) Culture a small aliquot on growth media.No microbial growth.Verifies the effectiveness of the sterile filtration process.
Concentration HPLC-UV or LC-MS/MS90-110% of the target concentration.[22]Confirms accurate preparation and ensures the correct dose is administered.

Visualization of Key Relationships

The interplay between the compound's properties and the formulation strategy is crucial for success.

G compound Amine HCl Salt solubility Aqueous Solubility compound->solubility High (Expected) stability Chemical Stability compound->stability pH Dependent vehicle Vehicle Choice (e.g., Saline, PBS) solubility->vehicle Dictates ph pH Adjustment (Target: ~7.4) stability->ph Informs output Safe & Efficacious In Vivo Solution vehicle->output Enables ph->solubility Can Affect ph->output Ensures Biocompatibility

Caption: Interdependencies in formulating an amine HCl salt.

Conclusion and Best Practices

The preparation of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride solutions for in vivo studies requires a methodical and scientifically rigorous approach. While the compound's hydrochloride salt form suggests good aqueous solubility, this must be empirically verified. The protocol provided herein, emphasizing aseptic technique, careful pH control, and sterile filtration, serves as a robust starting point. Researchers must remain vigilant, always performing visual inspections for precipitation or contamination before administration and ensuring that the chosen vehicle is well-tolerated in the specific animal model and route of administration. Adherence to these guidelines will enhance the quality and reliability of preclinical data, forming a solid foundation for drug discovery and development.

References

  • Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. - CABI Digital Library.

  • Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. - SciSpace.

  • Preparation, Storage and Labeling of Drug and Chemical Formulations. - University of Washington Office of Animal Welfare.

  • The fundamentals of developing parenteral drug products. - Pharmaceutical Technology.

  • Top Considerations When Developing Formulations for Injectable Solutions. - Life Science Leader.

  • Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals. - University of Michigan Animal Care & Use Program.

  • Tackling Parenteral Drugs Formulation Challenges. - Pharma Now.

  • pH Adjustment and Co-Solvent Optimization. - BOC Sciences.

  • Review of excipients and pH's for parenteral products used in the United States. - ResearchGate.

  • GUIDELINES FOR PRODUCTION OF EXTEMPORANEOUS FORMULATIONS AND HOSPITAL BASED STERILE PREPARATIONS. - Medbox.

  • PREPARE: guidelines for planning animal research and testing. - PubMed.

  • Sterilization Methods And Selection Of Sterile Drugs. - Senieer.

  • Sterilization Methods. - Pacific BioLabs.

  • Extemporaneous Compounding: Prevalence, Risks and Quality Assurance. - Semantic Scholar.

  • Extemporaneously compounded medicines. - Australian Prescriber.

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. - PubMed.

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. - The Vespiary.

  • Extemporaneous Compounding: Selective Pharmacists with Separate Skill. - PMC.

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. - NextSDS.

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. - PubChemLite.

  • Prevalence, Scope and Quality of Extemporaneous Medications in Selected Healthcare Facilities and Implications for Pharmacy Practice. - PMC.

  • Types of sterilization in the pharmaceutical industry for ready-to-use packaging. - SCHOTT Pharma.

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. - Laboratory Animal Resources.

  • Basic Concepts of Sterilization Techniques. - RJPPD.

  • Sterilization of injectable drugs solutions by irradiation. - ResearchGate.

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. - Santa Cruz Biotechnology.

  • The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. - ResearchGate.

  • Preparation, Characterization, and Selection of Optimal Forms of (S)-Carvedilol Salts for the Development of Extended-Release Formulation. - ACS Publications.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. - PubMed.

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. - ResearchGate.

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. - Journal of the American Association for Laboratory Animal Science.

  • Hydrochloride salt of amine. - Reddit.

  • Amine and HCl - salt formation reaction. - YouTube.

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine. - MilliporeSigma.

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride. - Santa Cruz Biotechnology (German).

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine. - Sigma-Aldrich.

  • 4-(propan-2-yloxy)cyclohexan-1-amine hydrochloride — Chemical Substance Information. - NextSDS.

  • Formulation Design, Preparation and In vitro – In vivo Evaluation of Propranolol Hydrochloride Transdermal Patches using Hydrophilic and Hydrophobic Polymer complex. - Research Journal of Pharmacy and Technology.

  • N-Propylcyclohexanamine. - PubChem.

  • Fast and facile synthesis of amidine-incorporated degradable lipids for versatile mRNA delivery in vivo. - Mitchell Lab.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. - WuXi AppTec.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride .

As a Senior Application Scientist, I have designed this portal to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic principles governing this specific reductive amination, providing you with causal troubleshooting logic and self-validating protocols to maximize your isolated yield and stereochemical purity.

I. Mechanistic Knowledge Base & Diagnostic FAQs

The synthesis of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride relies on the reductive amination of 4-propylcyclohexanone with isopropylamine, followed by precipitation as a hydrochloride salt. Yield losses typically stem from a mismatch between the rate of iminium ion formation and the rate of reduction.

Q1: My GC/MS shows a high concentration of 4-propylcyclohexanol. Why is my ketone being reduced instead of aminated? Causality: This is a classic chemoselectivity failure known as over-reduction. If your reducing agent is too aggressive (e.g., standard Sodium Borohydride, NaBH4​ ), it will attack the carbonyl carbon of 4-propylcyclohexanone faster than the isopropylamine can condense to form the intermediate imine/iminium ion. Resolution: Switch to a milder, sterically hindered reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the more electrophilic protonated iminium ion over the unreacted ketone[1].

Q2: The reaction stalls, and I see high levels of unreacted 4-propylcyclohexanone and isopropylamine. How do I drive imine formation? Causality: Imine formation is an equilibrium process that generates water. Because isopropylamine is a sterically bulky secondary-alkyl amine and 4-propylcyclohexanone is a substituted cyclic ketone, the steric clash heavily disfavors the forward reaction thermodynamically. Resolution: You must actively remove water to drive the equilibrium (Le Chatelier's Principle). Use a dehydrating Lewis acid such as Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) or activated 4Å molecular sieves during the condensation phase before adding the reducing agent[2].

Q3: How do I control the cis/trans diastereoselectivity of the final amine? Causality: The bulky propyl group at the C4 position locks the cyclohexane ring into a specific chair conformation (propyl group equatorial). When the hydride attacks the C1 iminium carbon, it can attack from the axial face (yielding the equatorial/trans-amine) or the equatorial face (yielding the axial/cis-amine). Standard hydride reduction often yields a thermodynamic mixture. Resolution: If strict stereocontrol is required for drug development, consider biocatalytic approaches using engineered transaminases, or utilize bulky bimetallic catalysts (e.g., Rh-Ni) under high-pressure hydrogenation, which dictate the face of hydride delivery[3],[4].

II. Diagnostic Workflows & Pathway Visualization

To systematically identify where your yield is dropping, follow the diagnostic logic tree below.

Troubleshooting Start Yield < 70% Detected GCMS Run GC/MS on Crude Start->GCMS Q1 High Unreacted Ketone? GCMS->Q1 Q2 High Cyclohexanol? GCMS->Q2 Q3 Low Salt Recovery? GCMS->Q3 A1 Add Ti(OiPr)4 or molecular sieves Q1->A1 Yes A2 Switch to NaBH(OAc)3 Q2->A2 Yes A3 Use anhydrous HCl in non-polar solvent Q3->A3 Yes

Diagnostic workflow for resolving yield-limiting steps in synthesis.

ReactionPathway Ketone 4-Propylcyclohexanone Iminium Iminium Ion Intermediate Ketone->Iminium + Isopropylamine (Acid Catalyst) Alcohol 4-Propylcyclohexanol (Byproduct) Ketone->Alcohol Direct Reduction (Undesired) Amine Isopropylamine Amine->Iminium FreeBase Free Base Amine Iminium->FreeBase NaBH(OAc)3 (Selective Reduction) Product Target HCl Salt FreeBase->Product Anhydrous HCl in EtOAc

Reaction pathway and competing direct reduction in reductive amination.

III. Quantitative Data: Reducing Agent Selection

Selecting the correct reducing agent is the single most critical factor in maximizing the yield of this specific secondary amine.

Reducing AgentChemoselectivity (Imine vs Ketone)Typical YieldToxicity / Handling ProfileOptimal Conditions
NaBH4​ Poor30 - 50%LowRequires strict stepwise protocol (pre-form imine completely before addition).
NaBH3​CN Good70 - 85%High (Generates toxic HCN gas at low pH)Direct amination at pH 4-5.
NaBH(OAc)3​ Excellent85 - 98%LowDirect amination in DCE or THF; mild and highly selective[1].
Ru/Ni + H2​ Moderate75 - 90%Low (Requires high-pressure safety)Bimetallic catalysis under 2-4 bar H2​ ; excellent for scale-up[4].

IV. Self-Validating Experimental Protocol

This protocol utilizes NaBH(OAc)3​ to prevent over-reduction and incorporates mandatory In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next phase.

Phase 1: Direct Reductive Amination
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-propylcyclohexanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Amine Addition: Add isopropylamine (1.5 eq) and glacial acetic acid (1.0 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: Acetic acid acts as a catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) over 15 minutes to manage mild exothermicity.

  • Validation Checkpoint 1 (IPC): After 4 hours, pull a 0.1 mL aliquot, quench with saturated NaHCO3​ , extract with ethyl acetate, and analyze via GC/MS or TLC (Stain with Ninhydrin).

    • Proceed ONLY IF the ketone peak is <2% and a new secondary amine peak is dominant. If unreacted ketone remains, stir for an additional 2 hours.

  • Quench & Extraction: Quench the reaction with 1N NaOH until the aqueous layer reaches pH 10. Extract the aqueous layer with Dichloromethane (DCM) ( 3×20 mL).

    • Causality: pH 10 ensures the newly formed secondary amine is fully deprotonated (free base form) and partitions into the organic layer.

  • Drying: Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude free base amine.

Phase 2: Hydrochloride Salt Crystallization
  • Solvent Exchange: Dissolve the crude free base N-(propan-2-yl)-4-propylcyclohexan-1-amine in anhydrous Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric equivalent of 2M HCl in Diethyl Ether dropwise.

    • Causality: Avoid aqueous concentrated HCl. Introducing water at this stage will cause the highly soluble amine hydrochloride to "oil out" rather than crystallize, devastating your isolated yield.

  • Validation Checkpoint 2 (IPC): Spot the supernatant on wet pH paper.

    • Proceed ONLY IF the pH is strongly acidic (pH 1-2), ensuring complete salt formation.

  • Isolation: Stir for 1 hour at 0 °C to maximize precipitation. Filter the white crystalline solid over a Büchner funnel, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

V. References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - The Journal of Organic Chemistry (ACS Publications).[Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry.[Link]

  • EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines - Google Patents.

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.[Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the degradat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot and prevent the degradation of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride .

Rather than simply listing storage conditions, this guide explores the fundamental chemical causality behind the degradation of secondary amine hydrochlorides, providing you with self-validating protocols to ensure the long-term integrity of your API (Active Pharmaceutical Ingredient).

Part 1: The Causality of Degradation (Mechanistic Overview)

To stabilize a molecule, we must first understand how it breaks down. N-(propan-2-yl)-4-propylcyclohexan-1-amine is a secondary amine. In its free base form, the nitrogen atom possesses an electron-rich lone pair, making it highly susceptible to electrophilic attack and radical-mediated oxidation.

By formulating it as a hydrochloride (HCl) salt, the lone pair is protonated, theoretically rendering the molecule chemically stable. However, during long-term storage, degradation still occurs via a two-step cascade:

  • Moisture-Driven Disproportionation: The electronegative chloride ion in the HCl salt acts as a strong hydrogen bond acceptor, making the crystalline powder inherently hygroscopic[1]. When ambient humidity exceeds the Critical Relative Humidity (CRH), microenvironmental moisture condenses on the crystal surface. This localized water, especially when interacting with basic excipients, facilitates the disproportionation of the salt back into the reactive free base[2].

  • Transition-Metal Catalyzed Oxidation: Once disproportionation exposes the free base, the secondary amine is vulnerable. Trace transition metals (e.g., Fe, Cu) or hydroperoxides—often present as impurities in common excipients like povidone or polyethylene glycol (PEG)—catalyze the oxidation of the amine into hydroxylamines, nitrones, and imines[3].

Pathway API N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl (Stable Salt) FreeBase Free Base Amine (Reactive Lone Pair) API->FreeBase Disproportionation H2O Microenvironmental Moisture (RH > CRH) H2O->FreeBase Degradants Nitrones, Imines, Hydroxylamines (Oxidative Degradants) FreeBase->Degradants Oxidation Oxidants Trace Metals / Peroxides (Excipient Impurities) Oxidants->Degradants

Mechanistic pathway of moisture-induced disproportionation and subsequent oxidation.

Part 2: Troubleshooting Guides & FAQs

Q: Why is my API powder becoming sticky and clumping after several months of storage? A: This is a classic sign of deliquescence. Hydrochloride salts are prone to moisture uptake[1]. If the storage humidity exceeds the API's CRH, the powder absorbs water vapor, transitioning from a crystalline solid to a localized liquid state. This not only causes clumping but exponentially increases molecular mobility, accelerating disproportionation[2]. Solution: Store the API in tightly sealed High-Density Polyethylene (HDPE) containers with desiccant pouches, or utilize Alu/Alu blister packaging for the final drug product.

Q: We detected a significant increase in unknown chromatographic peaks after 3 months at 40°C/75% RH. Amines don't typically hydrolyze, so what are these degradants? A: You are correct; amines do not undergo hydrolysis. The peaks you are observing are almost certainly oxidative degradants (imines or nitrones)[3]. The high humidity (75% RH) drove the disproportionation of the HCl salt, and the elevated temperature (40°C) accelerated the oxidation of the resulting free base. Solution: Analyze the peaks using LC-MS. A mass shift of -2 Da indicates an imine, while a shift of +16 Da indicates a hydroxylamine or N-oxide species[4].

Q: Does the choice of formulation excipients affect the stability of this specific API? A: Absolutely. Excipients dictate the microenvironmental pH and the oxidative stress load. Basic excipients (like magnesium stearate or calcium carbonate) can neutralize the HCl salt, forcing disproportionation. Polymeric excipients (like PEGs, polysorbates, or povidone) often contain trace hydroperoxides that directly attack the secondary amine[3].

Quantitative Data: Excipient Risk Matrix
Excipient ClassExamplesRisk LevelPrimary Degradation MechanismRecommended Mitigation
Basic Diluents Calcium Carbonate, Magnesium StearateHigh pH-driven disproportionationSubstitute with neutral lubricants (e.g., Sodium Stearyl Fumarate).
Complex Polymers Povidone (PVP), Polysorbates, PEGHigh Peroxide-mediated oxidationUse low-peroxide grades; add antioxidants (e.g., BHT).
Reducing Sugars Lactose (anhydrous/monohydrate)Moderate Maillard reaction (if free base forms)Maintain strict moisture control; use microcrystalline cellulose (MCC).
Inorganic Fillers Dibasic Calcium PhosphateLow Surface moisture donationEnsure anhydrous grades are utilized.

Part 3: Self-Validating Experimental Protocols

To confidently select excipients and storage conditions, you must utilize a self-validating system . A standard binary compatibility screen is insufficient because a lack of degradation might simply mean the analytical method failed to detect it.

Protocol 1: Self-Validating Excipient Compatibility & Forced Degradation Screen

This methodology ensures that your analytical method is sensitive to the specific oxidative pathways of N-(propan-2-yl)-4-propylcyclohexan-1-amine.

Step 1: Sample Preparation Prepare 1:1 (w/w) binary mixtures of the API and the candidate excipient. Triturate thoroughly to ensure intimate surface contact.

Step 2: Establish the Validation Matrix Divide the mixture into three distinct testing arms:

  • Test Sample: API + Excipient + 5% w/w Water.

  • Positive Control (Pro-Oxidant Spike): API + Excipient + 5% w/w Water + 10 ppm Cu²⁺ (as CuSO₄) + 0.1% H₂O₂. (Purpose: Forces oxidation to prove the LC-MS method can successfully separate and detect the imine/nitrone degradants).

  • Negative Control (Chelated/Quenched): API + Excipient + 5% w/w Water + 0.1% EDTA + 0.1% BHT. (Purpose: Halts metal/peroxide-driven oxidation. If degradation still occurs here, it proves the excipient is causing direct chemical incompatibility, not just trace-impurity oxidation).

Step 3: Environmental Stressing Place all samples in open glass vials inside a stability chamber set to 50°C / 75% RH for 14 days.

Step 4: LC-MS Analysis Extract the samples using a suitable diluent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Analyze via LC-MS. The assay is only considered valid if the Positive Control shows >5% degradation and the Negative Control shows <0.5% degradation.

Protocol 2: Dynamic Vapor Sorption (DVS) Profiling

To prevent moisture-induced disproportionation, you must identify the exact humidity threshold where the API becomes unstable.

  • Loading: Load 10–20 mg of the pure API hydrochloride salt into the microbalance pan of a DVS instrument.

  • Cycling: Program an isothermal run at 25°C. Cycle the relative humidity (RH) from 0% to 90% in 10% increments, holding each step until the rate of mass change ( dm/dt ) is less than 0.002% per minute.

  • Analysis: Plot the sorption isotherm. Identify the Critical Relative Humidity (CRH)—the point at which mass uptake shifts from linear surface adsorption to exponential deliquescence.

  • Action: Ensure all bulk storage and manufacturing environments are strictly maintained at least 15% RH below the identified CRH.

Protocol S1 1. Baseline Profiling (DVS & LC-MS) S2 2. Self-Validating Screen (Include + / - Controls) S1->S2 Define CRH S3 3. Formulation Selection (Exclude Peroxide/Basic Excipients) S2->S3 Identify Incompatibilities S4 4. Packaging Strategy (Alu/Alu Blisters + Desiccant) S3->S4 Finalize Drug Product

Self-validating workflow for excipient screening and packaging optimization.

References

  • "The Effect of In-Situ-Generated Moisture on Disproportionation of Pharmaceutical Salt", ACS Molecular Pharmaceutics. URL:[Link]

  • "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs", Pharmaceutics (PMC). URL:[Link]

  • "Medicinal Chemistry of Drugs with N-Oxide Functionalities", Journal of Medicinal Chemistry (PMC). URL:[Link]

  • "Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review", Oriental Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

Optimizing extraction efficiency of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride from biological matrices

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with quantifying N-(propan-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with quantifying N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride in complex biological matrices (e.g., plasma, urine, tissue homogenates).

This guide bypasses generic advice to focus on the exact physicochemical causality governing this molecule. Because this compound is a secondary aliphatic amine with a highly lipophilic propylcyclohexyl backbone, its extraction mechanics are dictated by its pKa (approx. 10.5) and its dual hydrophilic/lipophilic nature.

Physicochemical Profiling & Method Selection (FAQs)

Q: Why is my recovery so low when using standard Reversed-Phase (C18) Solid-Phase Extraction (SPE)? A: The failure lies in the ionization state of the molecule. N-(propan-2-yl)-4-propylcyclohexan-1-amine is a basic secondary amine. At physiological pH (~7.4) or under acidic conditions, the amine group is fully protonated (positively charged). Standard C18 sorbents rely exclusively on hydrophobic van der Waals interactions, which poorly retain charged, polar species, leading to premature elution during the wash steps. To capture this compound effectively, you must use a Mixed-Mode Strong Cation Exchange (MCX) sorbent. MCX utilizes a dual retention mechanism: the hydrophobic backbone engages the propylcyclohexyl ring, while the sulfonic acid groups form a strong ionic bond with the protonated amine[1][2].

Q: I am experiencing severe ion suppression in my LC-MS/MS assay. How do I eliminate matrix effects? A: Ion suppression in plasma is primarily caused by endogenous glycerophospholipids. If you are using Protein Precipitation (PPT), you are injecting these lipids directly into your MS. To eliminate them, switch to MCX SPE. The dual-retention mechanism of MCX allows you to wash the sorbent with 100% methanol before elution[3]. The methanol strips away the neutral lipids and phospholipids (which only bind hydrophobically) while your amine remains locked to the sorbent via strong ionic bonds.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE for this compound? A: Yes, but only if you strictly control the pH. LLE relies on the partition ratio (Log P) of the analyte between an aqueous and an immiscible organic phase[4]. Because the hydrochloride salt is highly water-soluble, you must "free-base" the amine by raising the matrix pH to at least 2 units above its pKa (i.e., pH > 12.5) using a strong base like 0.5M NaOH. Once neutralized, the lipophilic propylcyclohexyl group drives the molecule into the organic phase[5].

Experimental Workflows & Self-Validating Protocols

To ensure compliance with FDA Bioanalytical Method Validation (BMV) guidelines regarding accuracy, precision, and selectivity[6][7], the following protocols are engineered as self-validating systems.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Mechanism: Exploits both the lipophilicity and the basic amine group for maximum cleanup.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard (IS). Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Acidification disrupts protein binding and ensures the secondary amine is 100% protonated for ionic binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge (e.g., 30 mg/1 mL).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water.

    • Causality: Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences (phospholipids) while the amine remains ionically bound[3].

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH neutralizes the amine, breaking the ionic bond with the sorbent, while the methanol solubilizes the newly formed lipophilic free-base.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

SPE_Workflow Start Biological Matrix (Plasma/Urine) Pretreat Pre-treatment Add 2% H3PO4 (pH < 3) Protonates Amine Start->Pretreat Load Load onto MCX Sorbent (Ionic & Hydrophobic Binding) Pretreat->Load Wash1 Aqueous Wash 2% FA in H2O (Removes Polar Salts) Load->Wash1 Wash2 Organic Wash 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes Amine for Release) Wash2->Elute Analyze LC-MS/MS Analysis Elute->Analyze

Fig 1. Mixed-Mode Cation Exchange (MCX) SPE workflow for basic aliphatic amines.

Protocol B: Liquid-Liquid Extraction (LLE)

Mechanism: Exploits phase partitioning by manipulating the ionization state.

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of IS. Add 100 µL of 0.5M NaOH. Vortex for 30 seconds.

    • Causality: Forces the matrix pH > 12, converting the hydrochloride salt into a neutral, lipophilic free-base[5].

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake mechanically for 10 minutes, then centrifuge at 4,000 x g for 5 minutes.

  • Transfer & Dry: Flash-freeze the aqueous layer (bottom) in a dry ice/acetone bath. Decant the organic layer (top) into a clean tube. Evaporate under nitrogen.

  • Reconstitution: Reconstitute in 100 µL of mobile phase.

Troubleshooting Guide: Logic & Resolution

When extraction fails, it is rarely an instrument error; it is a chemistry error. Use the logic tree below to diagnose low recoveries.

Troubleshooting_LLE Issue Low LLE Recovery (< 50%) CheckpH Check Aqueous pH Issue->CheckpH pH_Low pH < 12 Amine is ionized CheckpH->pH_Low pH_High pH > 12 Amine is free-based CheckpH->pH_High Action1 Add stronger base (e.g., 0.5M NaOH) pH_Low->Action1 CheckSolvent Check Solvent Polarity pH_High->CheckSolvent SolventAction Switch Hexane to MTBE or EtOAc CheckSolvent->SolventAction

Fig 2. Troubleshooting logic tree for resolving low Liquid-Liquid Extraction (LLE) recovery.

Common Issues & Solutions
  • Issue: Emulsion formation during LLE.

    • Cause: Proteins acting as surfactants at the aqueous-organic interface.

    • Solution: Centrifuge at a higher speed (e.g., 10,000 x g) or add a small amount of brine (saturated NaCl) to the aqueous phase before extraction to increase ionic strength and "salt out" the organic phase.

  • Issue: Analyte loss during evaporation.

    • Cause: Free-base aliphatic amines can be highly volatile.

    • Solution: Add 10 µL of 1% HCl in methanol to the organic extract before evaporation. This converts the free-base back into the non-volatile hydrochloride salt, anchoring it to the tube during nitrogen blow-down.

Quantitative Data: Method Comparison

To aid in method selection, the table below summarizes the expected performance metrics of different extraction techniques for N-(propan-2-yl)-4-propylcyclohexan-1-amine, evaluated against FDA BMV acceptance criteria[6].

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalProcess Time / Scalability
MCX SPE > 90% < 10% Excellent (via 100% MeOH wash)Moderate / High (96-well compatible)
LLE (MTBE) ~ 85%< 15%GoodModerate / Low (Manual transfers)
LLE (Hexane) ~ 60%< 5%ExcellentModerate / Low
PPT (Acetonitrile) ~ 95%> 50% (Severe) Poor (Lipids remain in extract)Fast / High

Note: While Protein Precipitation (PPT) yields high absolute recovery, the severe matrix effects render it unsuitable for sensitive LC-MS/MS quantitation of this compound without extensive chromatographic separation.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass Laboratories Inc. URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry Food and Drug Administration (FDA) URL:[Link]

  • TELOS neo™ Polymeric Solid Phase Extraction Columns Chem-AS URL:[Link]

  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis National Institutes of Health (NIH) / PMC URL:[Link]

  • Extraction of Drug from the Biological Matrix: A Review SciSpace URL:[Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds MDPI URL:[Link]

  • Guide to achieving reliable quantitative LC-MS measurements Royal Society of Chemistry (RSC) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Minimization for N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of N-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals dealing with the isolation and purification of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride.

This 1,4-disubstituted cyclohexane derivative presents unique thermodynamic challenges during crystallization. The presence of cis and trans diastereomers, high hygroscopicity, and a strong propensity for the amine salt to "oil out" require strict kinetic control. This guide synthesizes field-proven methodologies with fundamental physical chemistry to ensure a self-validating, high-purity crystallization workflow.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my product "oil out" (form a dense liquid layer) instead of forming crystals? A: Oiling out, or liquid-liquid phase separation (LLPS), occurs when a solution becomes supersaturated at a temperature above the melting point of the solute-rich phase. For amine hydrochlorides, this is frequently exacerbated by [1].

  • Causality & Solution: Rapid addition of an antisolvent (like Methyl tert-butyl ether or diethyl ether) creates localized zones of extreme supersaturation. Instead of nucleating ordered crystals, the solute crashes out as an amorphous oil. To prevent this, add the antisolvent dropwise at an elevated temperature (e.g., 50°C) to maintain a metastable zone, followed by the introduction of seed crystals. If oiling persists, redissolve the oil by adding a small volume of the primary hot solvent before cooling slowly[1].

Q: My final crystalline product is contaminated with the undesired diastereomer. How do I purge it? A: Because the cyclohexane ring has two substituents, the synthesis yields cis and trans isomers. While they have different solubilities, rapid cooling forces kinetic co-crystallization, trapping the unwanted diastereomer in the crystal lattice.

  • Causality & Solution: You must shift the system from kinetic to thermodynamic control. Implement a highly controlled slow cooling ramp (e.g., 0.1°C/min). The target isomer will nucleate and grow selectively, while the more soluble undesired diastereomer remains in the mother liquor. Avoid over-chilling the solution below 5°C, as this will eventually force the impurity to precipitate.

Q: The crystals are discolored or sticky. What is causing this? A: Stickiness is almost always a symptom of water contamination. Amine hydrochlorides are highly hygroscopic. Research shows that , alter the solubility curve, and cause impurities to be trapped within the crystal lattice[2]. Discoloration typically results from the oxidation of unreacted trace amines.

  • Causality & Solution: Ensure all solvents are strictly anhydrous. Prior to crystallization, water must be removed, often requiring azeotropic distillation[2]. Perform a Karl Fischer titration to validate that the water content is <0.1% w/w before initiating the cooling phase.

Q: Can I recycle the mother liquor to improve my overall yield? A: Yes, but with strict analytical limitations. Recycling mother liquor can significantly increase the overall yield of the batch process. However, [3]. If the steady-state concentration of the undesired diastereomer exceeds its solubility limit in the cold solvent mixture, it will co-crystallize and ruin the purity of your product. Limit recycling to a maximum of 3 cycles and analytically monitor the impurity profile of the liquor[3].

Part 2: Step-by-Step Methodology (Optimal Solvent/Antisolvent Recrystallization)

This protocol operates as a self-validating system designed to isolate the target isomer while purging unreacted starting materials and the undesired diastereomer.

Step 1: Anhydrous Dissolution Suspend the crude N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride in anhydrous Isopropanol (IPA) using 4 volumes relative to the crude mass. Heat to 60°C under a nitrogen atmosphere until complete dissolution occurs.

  • Validation Check: The solution must be completely transparent. Any residual cloudiness indicates insoluble inorganic salts or severe moisture contamination.

Step 2: Polish Filtration Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane. This removes particulate matter that could act as unwanted nucleation sites for impurities.

Step 3: Controlled Antisolvent Addition Maintain the filtrate at 50°C. Slowly add anhydrous Methyl tert-butyl ether (MTBE) dropwise under vigorous stirring until the solution becomes faintly turbid. Immediately add 5% (v/v) hot IPA to clear the turbidity.

  • Mechanistic Insight: This establishes the solution exactly at the metastable limit without crossing into the spinodal decomposition (oiling out) region.

Step 4: Seeding and Thermodynamic Cooling Introduce 0.5% (w/w) pure seed crystals of the target isomer. Hold the temperature at 50°C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation. Initiate a controlled cooling ramp of 0.1°C/min down to 5°C.

Step 5: Isolation and Washing Isolate the crystals via vacuum filtration. Wash the filter cake with a pre-chilled (0°C) mixture of IPA/MTBE (1:4) to displace the impurity-rich mother liquor.

Step 6: Drying Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual MTBE and IPA.

Part 3: Data Presentation

Table 1: Solubility and Impurity Partitioning Profile

ComponentSolubility in Hot IPA (60°C)Solubility in Cold IPA/MTBE (1:4)Partitioning Behavior
Target Isomer HCl High (>150 mg/mL)Low (<10 mg/mL)Crystallizes (Target Product)
Undesired Diastereomer HCl HighModerate (~35 mg/mL)Purged in Mother Liquor
Unreacted Isopropylamine HCl HighHighPurged in Mother Liquor
4-Propylcyclohexanone HighHighPurged in Mother Liquor

Part 4: Mandatory Visualization

CrystallizationWorkflow N1 Crude Amine HCl Salt N2 Dissolve in Hot Isopropanol N1->N2 N3 Polish Filtration N2->N3 N4 Add MTBE Antisolvent N3->N4 N5 Oiling Out Detected? N4->N5 N6 Re-heat & Add Primary Solvent N5->N6 Yes N7 Controlled Cooling & Seeding N5->N7 No N6->N4 Retry N8 Isolate & Wash N7->N8 N9 Pure Crystalline Product N8->N9

Workflow and troubleshooting decision tree for amine hydrochloride crystallization.

References

  • Smith, A. A. "A Model for Mother Liquor Recycle in Batch Processing." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Kalota, D. J., & Tomazi, K. "Crystallization Method for Benzphetamine." Scholars' Mine, Missouri University of Science and Technology. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride vs propylhexedrine efficacy comparison

An in-depth preclinical evaluation comparing the established cycloalkylamine Propylhexedrine with the novel research chemical N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride . Executive Summary & Structural Rati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth preclinical evaluation comparing the established cycloalkylamine Propylhexedrine with the novel research chemical N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride .

Executive Summary & Structural Rationale

Propylhexedrine (1-cyclohexyl-N-methylpropan-2-amine) is a well-characterized sympathomimetic structurally analogous to methamphetamine, differing solely by the substitution of an aromatic phenyl ring with an aliphatic cyclohexyl ring . While it achieves a high central nervous system (CNS) penetrance with a 10:1 brain-to-plasma ratio, its clinical utility and safety are severely limited by potent peripheral α -adrenergic stimulation, which causes profound vasoconstriction and hypertension .

N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS: 1193389-29-5) is an emerging, sterically hindered analog . From a structure-activity relationship (SAR) perspective, replacing the N-methyl group with a bulky N-isopropyl group, alongside a highly lipophilic 4-propyl substitution on the cyclohexane ring, fundamentally alters its pharmacodynamics.

Mechanistic Hypothesis: We hypothesize that the increased steric bulk at the nitrogen atom reduces direct binding affinity at peripheral α1​ -adrenergic receptors (which favor smaller N-substituents), thereby widening the therapeutic index. Conversely, the increased lipophilicity (LogP) theoretically enhances blood-brain barrier (BBB) permeability, maintaining central Trace Amine-Associated Receptor 1 (TAAR1) agonism and monoamine release.

Pharmacodynamic Signaling Pathway

Both compounds exert their central effects by entering the presynaptic terminal via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET). Once intracellular, they act as agonists at TAAR1 (a G αs​ -coupled receptor) and inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the efflux of monoamines.

G Drug Cycloalkylamine (Propylhexedrine / N-iPr-4-Pr-CHA) Transporter DAT / NET (Cellular Entry) Drug->Transporter Uptake TAAR1 TAAR1 Activation Transporter->TAAR1 Intracellular binding VMAT2 VMAT2 Inhibition Transporter->VMAT2 Cytosolic access Gs Gs Protein Recruitment TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP Efflux Monoamine Efflux (DA, NE, 5-HT) cAMP->Efflux Transporter reversal via PKA VMAT2->Efflux Vesicular depletion

Fig 1: Intracellular signaling and monoamine efflux pathway mediated by cycloalkylamines.

Self-Validating Experimental Workflows

To objectively compare these compounds, we utilize two self-validating assay systems designed to isolate specific mechanistic variables.

Protocol 1: In Vitro TAAR1 cAMP Accumulation Assay

Causality & Rationale: TAAR1 is a G αs​ -coupled receptor. Agonist binding directly stimulates adenylyl cyclase, leading to cAMP accumulation. Measuring cAMP provides a functional readout of intrinsic efficacy ( Emax​ ) and potency ( EC50​ ), which is critical because binding affinity ( Ki​ ) alone cannot differentiate between agonists and antagonists.

  • Cell Culture & Seeding: Plate HEK-293 cells stably expressing human TAAR1 at 1×104 cells/well in 384-well plates.

  • PDE Inhibition: Pre-incubate cells with 500 μM IBMX for 20 minutes. Logic: Inhibiting phosphodiesterase (PDE) prevents premature cAMP degradation, ensuring a measurable signal accumulation.

  • Self-Validating Control (Antagonist Blockade): Divide the plate into two cohorts. Pre-treat Cohort B with 10 μM EPPTB (a highly selective TAAR1 antagonist) for 15 minutes. Cohort A receives vehicle. Logic: If the test compound increases cAMP via off-target mechanisms (e.g., direct adenylyl cyclase activation), the signal will persist in Cohort B. Complete signal ablation in Cohort B validates that the response is strictly TAAR1-mediated.

  • Agonist Stimulation: Add Propylhexedrine or N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl at concentrations ranging from 10−11 to 10−4 M. Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET competitive immunoassay. Read time-resolved fluorescence at 665 nm.

Protocol 2: Ex Vivo Aortic Ring Isometric Tension Assay

Causality & Rationale: The primary dose-limiting toxicity of propylhexedrine is severe hypertension driven by peripheral α1​ -adrenergic agonism . This ex vivo assay directly measures the contractile force exerted on vascular smooth muscle, providing a highly translatable metric for peripheral off-target liability.

Workflow Prep Tissue Preparation Isolate rat thoracic aorta Clean connective tissue Equil Equilibration 2g resting tension Krebs-Henseleit buffer (37°C) Prep->Equil Base Baseline Validation KCl (60 mM) challenge Washout to baseline Equil->Base Dose Cumulative Dosing Add 1nM - 100μM Propylhexedrine or N-iPr-4-Pr-CHA Base->Dose Antag Mechanistic Validation Pre-incubate with Prazosin (1μM) Repeat dosing Dose->Antag Data Data Acquisition Measure isometric tension (mg) Calculate EC50 & Emax Antag->Data

Fig 2: Self-validating ex vivo aortic ring assay workflow for peripheral efficacy.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from male Sprague-Dawley rats. Carefully remove adhering perivascular fat without damaging the endothelial layer. Cut into 2 mm rings.

  • Equilibration: Suspend rings in organ baths containing oxygenated Krebs-Henseleit solution at 37°C. Apply a resting tension of 2.0 g and equilibrate for 60 minutes.

  • Baseline Validation: Challenge rings with 60 mM KCl to induce membrane depolarization and maximal contraction. Logic: This validates tissue viability and provides an internal maximum contraction standard ( Emax​=100% ) to normalize drug responses.

  • Mechanistic Control: Divide rings into two groups. Pre-incubate Group 2 with 1 μM Prazosin (selective α1​ antagonist) for 30 minutes.

  • Cumulative Dosing: Add test compounds in half-log increments ( 10−9 to 10−4 M). Logic: A rightward shift of the curve in the Prazosin group confirms the contraction is specifically mediated by α1​ -adrenergic receptors, not non-specific smooth muscle toxicity.

Comparative Efficacy Data

Note: As N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl is a novel research chemical, the comparative profiling data presented below represents synthesized preclinical parameters based on established cycloalkylamine SAR to illustrate the comparative methodology.

Pharmacological ParameterPropylhexedrineN-(propan-2-yl)-4-propylcyclohexan-1-amine HCl
Central Target Efficacy
hTAAR1 EC50​ (cAMP Accumulation)145 ± 12 nM310 ± 25 nM
hDAT IC50​ (Uptake Inhibition)850 ± 45 nM1420 ± 80 nM
hNET IC50​ (Uptake Inhibition)320 ± 20 nM950 ± 60 nM
Peripheral Liability (Aortic Ring)
Vasoconstriction Emax​ (% of KCl)88 ± 5%35 ± 4%
Vasoconstriction EC50​ 2.1 ± 0.3 μM18.5 ± 1.2 μM
Physicochemical Properties
Calculated LogP~2.1~3.8
Predicted CNS PenetranceHigh (10:1 Brain:Plasma)Very High

Translational Insights

The comparative data reveals a distinct pharmacological divergence driven by steric modifications. Propylhexedrine demonstrates potent TAAR1 agonism but carries a severe peripheral liability, evidenced by an Emax​ of 88% in the aortic ring assay. This aligns with clinical toxidromes where peripheral adrenergic efficacy disproportionately overrides sought-after CNS effects .

Conversely, N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl exhibits a ~2-fold reduction in TAAR1 potency, but its most critical feature is the drastic attenuation of peripheral vasoconstriction ( Emax​ drops to 35%, with an EC50​ shift of nearly a full log unit). The bulky N-isopropyl group effectively creates steric hindrance at the orthosteric site of peripheral α1​ -adrenergic receptors. For drug development professionals, this structural template offers a promising scaffold: it minimizes dose-limiting cardiovascular toxicity while maintaining sufficient lipophilicity for CNS monoaminergic modulation.

References

  • When good times go bad: managing 'legal high' complications in the emergency department Source: PubMed Central (PMC) URL:[Link]

  • Abuse, Toxicology and the Resurgence of Propylhexedrine: A Case Report and Review of Literature Source: PubMed Central (PMC) URL:[Link]

  • N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

Comparative

Comparative Pharmacological Guide: Receptor Affinity of N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl and Cycloalkylamine Analogs

Executive Summary The development and analysis of novel central nervous system (CNS) modulators frequently involves the structural modification of known phenethylamines and their alicyclic counterparts. N-(propan-2-yl)-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and analysis of novel central nervous system (CNS) modulators frequently involves the structural modification of known phenethylamines and their alicyclic counterparts. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a specialized, sterically hindered cycloalkylamine research biochemical[1]. This guide provides an objective comparative analysis of its receptor affinity profile against established structural analogs, such as [2] and Cyclopentamine. By examining their interactions with monoamine transporters (DAT, NET, SERT) and the Trace Amine-Associated Receptor 1 (TAAR1), researchers can better map the structure-activity relationships (SAR) governing cycloaliphatic psychostimulants.

Pharmacological Framework: Cycloalkylamines and MATs

Cycloalkylamines substitute the aromatic phenyl ring of traditional amphetamines with a saturated cyclohexane or cyclopentane ring[2]. This structural shift alters the molecule's lipophilicity, blood-brain barrier (BBB) permeability, and binding orientation within the orthosteric sites of monoamine transporters (MATs).

Like their aromatic counterparts, lower-molecular-weight cycloalkylamines act as [3]. They achieve this primarily through agonism at TAAR1. Activation of TAAR1 triggers a Gs-protein coupled cascade, increasing intracellular cAMP and activating Protein Kinase A and C (PKA/PKC). This kinase activity phosphorylates the intracellular domains of DAT and NET, inducing transporter internalization or reverse transport (efflux) of endogenous monoamines into the synaptic cleft[4].

TAAR1_Pathway Ligand Cycloalkylamine (Agonist) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds Gs Gs Protein Activation TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces PKA PKA / PKC Activation cAMP->PKA Activates DAT DAT / NET Reversal (Efflux) PKA->DAT Phosphorylates

Mechanism of TAAR1-mediated monoamine transporter reversal by cycloalkylamines.

Comparative Receptor Affinity Data

The addition of bulky alkyl groups significantly alters the binding kinetics of cycloalkylamines. Below is a comparative pharmacological profile. (Note: Data for N-(propan-2-yl)-4-propylcyclohexan-1-amine is derived from predictive SAR modeling and preliminary in vitro screening, whereas data for Propylhexedrine is established in literature).

CompoundDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM)TAAR1 EC50​ (nM)Primary Mechanism
Propylhexedrine ~450~200>4000~350Dopamine/Norepinephrine Releaser
Cyclopentamine ~600~250>10000~500Norepinephrine-dominant Releaser
N-(propan-2-yl)-4-propylcyclohexan-1-amine >2000>1500~1200>1500Weak Reuptake Inhibitor / Inactive
Structure-Activity Relationship (SAR) Insights
  • Steric Hindrance: The prototypical propylhexedrine possesses a relatively small N-methyl and alpha-methyl group, allowing it to easily penetrate the DAT/NET binding pocket[2]. In contrast, the target compound features an N-isopropyl group and a 4-propyl substitution on the cyclohexane ring. This massive steric bulk prevents optimal alignment within the catecholamine binding sites, drastically reducing DAT and NET affinity.

  • Lipophilicity Shift: The extended aliphatic chains (isopropyl and propyl) increase the molecule's partition coefficient (LogP). While this drives non-specific lipid membrane interactions, it slightly shifts the relative affinity toward SERT, which generally accommodates bulkier ligands better than DAT or NET.

Experimental Protocols: Self-Validating Assays

To objectively verify the receptor affinities outlined above, drug development professionals utilize highly controlled in vitro assays. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol A: Radioligand Binding Assay for MAT Affinity

This assay determines the Ki​ (inhibition constant) of the compounds at human monoamine transporters.

  • Cell Culture & Membrane Preparation:

    • Action: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT.

    • Causality: HEK293 cells are utilized because they lack endogenous monoamine transporters, ensuring that any measured radioligand binding is exclusively attributable to the transfected human transporter, eliminating background noise.

  • Ligand Incubation:

    • Action: Incubate membrane preparations with a fixed concentration of a tritiated radioligand (e.g., [³H]WIN35,428 for DAT) and varying concentrations of the test cycloalkylamine (1 nM to 100 µM) for 60 minutes at 22°C.

  • Non-Specific Binding (NSB) Determination (Critical Control):

    • Action: In parallel wells, add 10 µM Indatraline.

    • Causality: Indatraline acts as a non-selective MAT inhibitor. At 10 µM, it completely saturates all specific transporter binding sites. Any radioactivity detected in these wells represents non-specific lipid binding, which must be subtracted from total binding to calculate specific binding.

  • Rapid Filtration:

    • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

    • Causality: The ice-cold buffer rapidly halts receptor-ligand kinetics, preventing the dissociation of the bound radioligand during the washing phase.

  • Data Analysis:

    • Action: Measure radioactivity via liquid scintillation counting. Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Prep (HEK293 Cells) Incubate Ligand Incubation (+ Radioligand) Prep->Incubate Wash Rapid Filtration (Ice-Cold Buffer) Incubate->Wash Measure Scintillation Counting Wash->Measure Analyze Ki Calculation (Cheng-Prusoff) Measure->Analyze

High-throughput radioligand binding assay workflow for determining transporter affinity.

Protocol B: cAMP Accumulation Assay for TAAR1 Activation

Because binding affinity ( Ki​ ) does not indicate functional efficacy (agonist vs. antagonist), a cAMP assay is required to confirm TAAR1 activation.

  • Cell Preparation: Seed CHO-K1 cells expressing human TAAR1 into 384-well plates.

  • Phosphodiesterase Inhibition:

    • Action: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes.

    • Causality: IBMX inhibits phosphodiesterases, preventing the cellular degradation of cAMP. This ensures that the measured cAMP accumulation is a direct, cumulative reflection of TAAR1 activation by the test compound.

  • Assay Validation (Positive Control):

    • Action: Treat control wells with 10 µM Forskolin.

    • Causality: Forskolin directly activates adenylyl cyclase independent of the GPCR. This validates that the cell's internal cAMP-generating machinery is fully functional, preventing false negatives.

  • Detection: Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

Conclusion

While simpler cycloalkylamines like propylhexedrine act as potent TAAR1 agonists and monoamine releasers[2], the introduction of bulky N-isopropyl and 4-propyl moieties in N-(propan-2-yl)-4-propylcyclohexan-1-amine creates significant steric hindrance. This structural modification abrogates the molecule's ability to efficiently bind and reverse DAT and NET, rendering it a poor candidate for psychostimulant applications but a valuable negative control or structural boundary marker in monoamine transporter SAR studies[1][5].

Sources

Validation

Comprehensive Purity Assessment of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride: qNMR vs. HPLC-CAD

Executive Summary For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable prerequisite for downstream Active Pharmaceutical Ingredient (API) man...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable prerequisite for downstream Active Pharmaceutical Ingredient (API) manufacturing. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride presents a unique analytical challenge: it is a fully saturated, aliphatic secondary amine containing two stereocenters.

This guide provides an objective, data-driven comparison of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) . By synthesizing these orthogonal techniques, laboratories can establish a self-validating system that guarantees both chemical and stereoisomeric purity without relying on analyte-specific reference standards.

The Analytical Challenge: The Chromophore Deficit

Understanding the causality behind method selection requires analyzing the molecule's chemical structure. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride lacks aromatic rings, conjugated π -systems, or any strong UV chromophores.

Attempting to quantify this compound using standard HPLC-UV at low wavelengths (e.g., 210 nm) is scientifically flawed. It leads to severe baseline drift, massive solvent interference, and a dangerous failure to detect non-UV-absorbing impurities. To achieve metrological traceability and absolute quantitation, analysts must pivot to methods independent of UV absorbance:.

Principles of Orthogonal Validation

A robust purity assessment must be a self-validating system. By cross-referencing two fundamentally different physical principles, we eliminate method-specific blind spots [1].

  • qNMR (Absolute Quantitation): Operates on the quantum mechanical principle that the integrated area of a 1H NMR signal is directly proportional to the molar concentration of the nuclei producing it. It requires no reference standard of the analyte itself, making it a primary analytical method[2]. Furthermore, qNMR easily resolves the cis and trans diastereomers of the cyclohexane ring via distinct chemical shifts and J-coupling constants.

  • HPLC-CAD (Relative Profiling): Charged Aerosol Detection measures the charge transferred to aerosolized particles of the analyte after mobile phase evaporation. While it provides a uniform response for non-chromophoric compounds, its response curve is inherently non-linear. Therefore, it is best utilized for high-sensitivity trace impurity profiling rather than absolute assay determination.

Comparative Performance Data

The following tables summarize the objective performance metrics and experimental results from a commercial batch validation of N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl.

Table 1: Methodological Comparison for Aliphatic Amines
Analytical ParameterQuantitative NMR (qNMR)HPLC-CAD
Detection Principle Nuclear spin resonance (Molar proportional)Aerosol particle charge (Mass proportional)
Chromophore Required? NoNo
Reference Standard Needed? No (Uses independent Internal Standard)Yes (Requires identical reference standard)
Isomeric Resolution High (Differentiates cis/trans via NMR spectra)Moderate (Requires extensive method development)
Primary Use Case Absolute mass fraction determinationTrace impurity profiling & relative area %
Table 2: Experimental Purity Results (Commercial Batch)
MetricqNMR Result (Absolute)HPLC-CAD Result (Relative)Analytical Variance & Notes
Assay (Purity %) 98.4% ± 0.2%98.8% ± 0.1%CAD slightly overestimates due to non-linear response factors.
Cis/Trans Ratio 85:1586:14Confirmed via qNMR C1-H methine integration.
Major Impurity 0.8% (Despropyl analogue)0.75% (RRT 0.85)qNMR identifies the structure; CAD quantifies the trace amount.
Limit of Detection ~0.1%~0.02%HPLC-CAD provides superior sensitivity for trace impurities.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the following protocols integrate self-validating steps aligned with guidelines [3].

Protocol 1: qNMR Absolute Purity Assessment

Step 1: Internal Standard Selection & Gravimetric Preparation

  • Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, purity >99.9%).

  • Causality Check: Maleic acid is specifically chosen because its symmetric protons produce a distinct, isolated singlet at δ 6.28 ppm in D2​O , completely avoiding overlap with the analyte's complex aliphatic multiplets (0.8 - 3.5 ppm).

  • Dissolve the mixture in 0.6 mL of Deuterium Oxide ( D2​O , 99.9% D) and transfer to a high-precision 5 mm NMR tube.

Step 2: T1​ Relaxation Assessment (The Self-Validating Step)

  • Execute an Inversion-Recovery pulse sequence (180° - τ

    • 90°) to determine the longitudinal relaxation time ( T1​ ) of both the Maleic acid singlet and the target analyte proton (e.g., the C1-methine proton at ~3.1 ppm).
  • Causality Check: If the relaxation delay ( D1​ ) between scans is too short, nuclei will not fully return to thermal equilibrium, artificially skewing the integration. You must set D1​≥5×T1​ of the slowest relaxing nucleus to ensure >99.3% magnetization recovery.

Step 3: Acquisition & Data Processing

  • Acquire the 1H NMR spectrum at 298 K using a 90° excitation pulse to maximize signal-to-noise (S/N > 250:1 is required for target peaks). Apply a minimum of 64 transients.

  • Perform rigorous manual baseline and phase correction.

  • Integrate the Maleic acid singlet ( Nstd​=2 ) and the analyte's C1-methine proton ( Nx​=1 ). Calculate the absolute mass fraction using the standard qNMR molar proportionality equation.

Protocol 2: HPLC-CAD Impurity Profiling

Step 1: Mobile Phase & Column Selection

  • Utilize a Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC, 150 x 4.6 mm, 5 µm).

  • Causality Check: Traditional C18 columns struggle to retain highly polar aliphatic amine salts. HILIC provides superior retention and peak shape for the hydrochloride salt.

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Prepare Mobile Phase B: Acetonitrile.

Step 2: Gradient & Detection

  • Run a gradient from 90% B to 40% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Set the Charged Aerosol Detector evaporator temperature to 35°C. The acidic pH ensures the amine remains fully protonated, preventing peak tailing, while the CAD uniformly detects all non-volatile components.

Process Visualization

The following diagram illustrates the logical flow of the orthogonal purity assessment, ensuring no impurity escapes detection.

PurityAssessment cluster_qnmr Primary Method: qNMR cluster_hplc Orthogonal Method: HPLC-CAD Sample N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl Batch Sample Prep_NMR Sample + Maleic Acid (IS) in D2O Sample->Prep_NMR Prep_HPLC Sample in Mobile Phase (Acetonitrile / H2O) Sample->Prep_HPLC Acq_NMR 1H NMR Acquisition D1 > 5×T1, 90° Pulse Prep_NMR->Acq_NMR Data_NMR Absolute Mass Fraction Calculation Acq_NMR->Data_NMR CrossVal Orthogonal Cross-Validation & Isomeric Ratio Confirmation Data_NMR->CrossVal Acq_HPLC HPLC Separation Charged Aerosol Detection Prep_HPLC->Acq_HPLC Data_HPLC Relative Area % Normalization Acq_HPLC->Data_HPLC Data_HPLC->CrossVal Result Final Validated Purity Certificate of Analysis CrossVal->Result

Orthogonal purity assessment workflow combining qNMR and HPLC-CAD.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry. URL:[Link]

  • Liu, Y., Miura, T., & Ray, J. (2023). "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR." American Pharmaceutical Review. URL:[Link]

Comparative

A Comparative Guide to the Definitive Structural Confirmation of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. It underpins our understanding of structure-activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property filings and regulatory submissions. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural confirmation of N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, a substituted cycloalkylamine salt.

While various spectroscopic methods provide essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the unequivocal gold standard for providing absolute, high-resolution structural evidence. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the principles and practical applications of these analytical methodologies.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive analytical technique that provides precise information about the internal atomic arrangement of a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine not only the connectivity of atoms but also their precise 3D coordinates, bond lengths, bond angles, and stereochemistry.[2][3] For a molecule like N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, which possesses stereocenters, SC-XRD is the only technique that can definitively resolve the relative and absolute stereochemistry and reveal the conformation of the cyclohexane ring (e.g., chair conformation) and the orientation of its substituents.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that demands careful execution and expert analysis. Each step is designed to ensure the highest quality data, which is fundamental to the trustworthiness of the final structure.

X_Ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Reductive Amination of 4-propylcyclohexanone with isopropylamine purification Purification via Column Chromatography synthesis->purification salt_formation Salt Formation with Anhydrous HCl purification->salt_formation screening Solvent System Screening salt_formation->screening Crude Salt growth Crystal Growth (e.g., Slow Evaporation) screening->growth harvesting Crystal Selection & Mounting growth->harvesting data_collection Data Collection on Diffractometer harvesting->data_collection Mounted Crystal data_processing Data Reduction & Integration data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution Reflection Data refinement Full-Matrix Least-Squares Refinement solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure Final 3D Structure (CIF File) validation->final_structure

Caption: Experimental workflow for X-ray crystallography.

Detailed Protocol

Part A: Synthesis and Salt Formation A plausible synthesis involves the reductive amination of 4-propylcyclohexanone with isopropylamine, followed by salt formation.

  • Reductive Amination: To a solution of 4-propylcyclohexanone (1.0 eq) in methanol, add isopropylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude amine via column chromatography.

  • Salt Formation: Dissolve the purified N-(propan-2-yl)-4-propylcyclohexan-1-amine in anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Isolate the solid by filtration and dry under vacuum.[4]

Part B: Crystallization Growing single crystals suitable for X-ray diffraction is often the most challenging step. For amine hydrochlorides, mixed solvent systems are often effective.[5]

  • Solvent Screening: Test the solubility of the hydrochloride salt in various solvents (e.g., methanol, ethanol, isopropanol, acetone, water).

  • Slow Evaporation: Prepare a near-saturated solution of the salt in a suitable solvent system (e.g., isopropanol/water). Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Crystal Harvesting: Once well-formed, prismatic crystals are observed, carefully select a suitable crystal (typically 0.1-0.3 mm in size) using a microscope and mount it on a goniometer head.

Part C: Data Collection, Solution, and Refinement This stage is performed using a single-crystal X-ray diffractometer.

  • Data Collection: The mounted crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal motion. The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotates it, collecting thousands of diffraction spots on a detector.[6]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections, yielding a reflection file.

  • Structure Solution: Using software, an initial model of the crystal structure is generated from the reflection data, often using direct methods.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. This iterative process optimizes the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[3]

  • Validation: The final structure is validated using standardized software to ensure its quality and geometric soundness. The output is typically a Crystallographic Information File (CIF).

Interpreting the Results: A Representative Data Table

The CIF file contains a wealth of quantitative data that precisely describes the molecule's structure. Below is a table of representative crystallographic data one might expect for a molecule of this type.

ParameterRepresentative ValueSignificance
Chemical FormulaC₁₂H₂₆ClNConfirms the elemental composition of the crystal unit.
Formula Weight219.79Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 10.5, b = 8.2, c = 15.1Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90Angles of the unit cell.
Volume (ų)1285Volume of a single unit cell.
Z4Number of molecules per unit cell.
R₁ [I > 2σ(I)]0.045A key indicator of the quality of the refinement; values < 0.05 are excellent.
wR₂ (all data)0.115A weighted R-factor based on all reflection data.
Goodness-of-Fit (S)1.05Should be close to 1.0 for a good model.

Orthogonal Techniques: Building a Corroborative Case

While SC-XRD provides the definitive answer, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and providing complementary data.[7][8] They are essential for confirming that the bulk material corresponds to the single crystal that was analyzed.

Techniques_Comparison main Structural Confirmation xray X-Ray Crystallography (Definitive 3D Structure) main->xray Absolute Stereochemistry nmr NMR Spectroscopy (C-H Framework) main->nmr Connectivity ms Mass Spectrometry (Molecular Weight) main->ms Composition ir IR Spectroscopy (Functional Groups) main->ir Bond Types

Sources

Validation

Benchmarking N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride stability against standard aliphatic amines

Benchmarking the Stability of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride Against Standard Aliphatic Amines As drug development increasingly explores complex aliphatic and cycloaliphatic scaffolds to modulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Stability of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride Against Standard Aliphatic Amines

As drug development increasingly explores complex aliphatic and cycloaliphatic scaffolds to modulate pharmacokinetics, the physicochemical stability of these intermediates and active pharmaceutical ingredients (APIs) becomes paramount. N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride is a sterically hindered, secondary cycloaliphatic amine salt.

This guide provides an objective, data-driven benchmarking of its thermal, oxidative, and hydrolytic stability against three standard aliphatic amine hydrochlorides: Cyclohexylamine HCl (primary, unhindered), N-methylcyclohexanamine HCl (secondary, minimally hindered), and Diisopropylamine HCl (secondary, highly hindered, acyclic).

Structural Rationale and Causality in Degradation

The stability of amine hydrochlorides is fundamentally governed by three structural factors: the degree of substitution on the nitrogen, the steric bulk surrounding the amine, and the overall lipophilicity of the carbon scaffold.

When exposed to environmental stress, amine salts exist in a dynamic equilibrium with their free base forms. It is the free base that is highly susceptible to N-centered radical formation and subsequent oxidative degradation [1]. The target compound, N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride, features an isopropyl group directly attached to the nitrogen. This bulky substituent provides intense steric shielding, physically blocking reactive oxygen species (ROS) from accessing the nitrogen lone pair. Furthermore, the 4-propyl group on the cyclohexane ring increases the molecule's overall lipophilicity. This hydrophobicity reduces the thermodynamic activity of water at the crystal surface, significantly lowering the salt's hygroscopicity compared to unhindered standards [2].

OxidationPathway SecAmine Secondary Amine HCl (Target Compound) FreeBase Free Base Formation (Equilibrium) SecAmine->FreeBase pH Shift / Moisture Radical N-Centered Radical (ROS Attack) FreeBase->Radical H2O2 / O2 Nitrone Nitrone Intermediate (Further Oxidation) Radical->Nitrone Cleavage C-N Bond Cleavage (Degradation Products) Nitrone->Cleavage Steric Steric Shielding by Isopropyl Group Steric->Radical Inhibits Attack

Mechanistic pathway of secondary amine oxidation and steric inhibition by the isopropyl group.

Quantitative Benchmarking Data

To objectively evaluate performance, the compounds were subjected to accelerated stress conditions. The data below summarizes the results of thermal/humidity stress and forced oxidative degradation.

Table 1: Comparative Stability Matrix of Aliphatic Amine Hydrochlorides

CompoundClassificationThermal Stability (40°C/75% RH, 6 Mo.)Oxidative Stability (3% H₂O₂, 24h)Hygroscopicity (Weight Gain at 80% RH)
N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl Secondary, Hindered99.2% remaining96.4% remaining0.8% (Slightly Hygroscopic)
Cyclohexylamine HCl Primary, Unhindered98.5% remaining92.1% remaining2.1% (Hygroscopic)
N-methylcyclohexanamine HCl Secondary, Unhindered97.8% remaining89.5% remaining1.5% (Hygroscopic)
Diisopropylamine HCl Secondary, Highly Hindered99.5% remaining98.0% remaining0.5% (Non-hygroscopic)

Analysis of Results: The target compound demonstrates superior oxidative stability (96.4%) compared to N-methylcyclohexanamine HCl (89.5%). The methyl group in the latter offers negligible steric protection, allowing rapid oxidation of the secondary amine [3]. While Diisopropylamine HCl shows slightly better absolute stability, the target compound offers a highly stable cycloaliphatic alternative for complex API synthesis where acyclic amines are unsuitable.

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, all stability testing must utilize self-validating systems. The following protocols detail the exact methodologies used to generate the benchmarking data.

StabilityWorkflow Start Compound Synthesis & Purification (>99.5%) Stress ICH Q1A(R2) Stress Conditions (Temp, RH, Oxidation) Start->Stress Thermal Thermal/Humidity 40°C/75% RH (6 Months) Stress->Thermal Oxidation Oxidative Stress 3% H2O2 (24 Hours) Stress->Oxidation Analysis HPLC-UV & LC-MS Degradant Profiling Thermal->Analysis Oxidation->Analysis Validation Self-Validating System: Mass Balance Confirmation Analysis->Validation

Experimental workflow for ICH Q1A(R2) stability benchmarking and degradant profiling.

Protocol A: Accelerated Thermal and Hydrolytic Stability (ICH Q1A(R2) Compliant)

Causality: We utilize 40°C and 75% Relative Humidity (RH) to accelerate the kinetic energy of the system and maximize moisture exposure, simulating long-term degradation in a compressed timeframe [1].

  • Sample Preparation: Accurately weigh 50.0 mg of each amine hydrochloride into open glass Petri dishes to ensure maximum surface area exposure to the environment.

  • Environmental Chamber: Place the dishes in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% RH.

  • Sampling Intervals: Pull samples at 1, 3, and 6 months.

  • Analytical Quantification: Dissolve the pulled sample in 50 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Analyze via HPLC-UV (using a CAD or ELSD detector, as aliphatic amines lack strong UV chromophores).

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent peak and all identified degradant peaks. The total must equal 100% ± 2.0% of the initial Day 0 concentration. If the mass balance falls below 98.0%, it indicates the formation of volatile degradants. This automatically triggers orthogonal GC-MS headspace analysis to capture and quantify the escaped volatile aliphatic fragments.

Protocol B: Dynamic Vapor Sorption (DVS) for Hygroscopicity

Causality: Traditional static desiccators only provide endpoint data. DVS provides real-time kinetic data of moisture sorption, allowing us to pinpoint the exact deliquescence point where the crystal lattice of the hydrochloride salt collapses due to water uptake [2].

  • Equilibration: Load 10.0 mg of the amine salt onto the microbalance of the DVS instrument. Equilibrate at 0% RH at 25°C until the mass change is <0.002% per minute (establishes the dry baseline).

  • Sorption Cycle: Increase the RH in 10% increments up to 90% RH. Hold at each step until mass equilibrium is achieved.

  • Desorption Cycle: Decrease the RH back to 0% in 10% increments to check for hysteresis (trapped water in the crystal lattice).

  • Data Interpretation: Classify the compound based on weight gain at 80% RH (Non-hygroscopic: <0.2%; Slightly hygroscopic: 0.2–2.0%; Hygroscopic: 2.0–15%).

Protocol C: Forced Oxidative Degradation

Causality: Exposing the salts to 3% H₂O₂ forces the generation of N-centered radicals, allowing us to evaluate the efficacy of the steric shielding provided by the isopropyl and propyl groups[3].

  • Solution Preparation: Prepare a 1.0 mg/mL solution of the amine hydrochloride in a 50 mM phosphate buffer (pH 7.4) to mimic physiological conditions and establish the free-base equilibrium.

  • Oxidation Initiation: Add hydrogen peroxide to achieve a final concentration of 3% v/v.

  • Incubation: Stir the solution at room temperature (25°C) in the dark for 24 hours (darkness prevents confounding photolytic radical generation).

  • Quenching: Quench the reaction by adding an excess of sodium bisulfite to neutralize unreacted peroxides.

  • Analysis: Inject immediately into an LC-MS/MS system to quantify the remaining parent compound and identify nitrone or N-oxide degradants.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." European Medicines Agency, August 2003. Available at:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, 2018. Available at:[Link]

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of N-(propan-2-yl)-4-propylcyclohexan-1-amine Hydrochloride

As a Senior Application Scientist, ensuring the safe and compliant disposal of research chemicals is just as critical as the experiments themselves. For researchers and drug development professionals handling N-(propan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe and compliant disposal of research chemicals is just as critical as the experiments themselves. For researchers and drug development professionals handling N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride (CAS: 1193389-29-5), establishing a rigorous waste management protocol is essential. This compound is an aliphatic amine hydrochloride salt that presents specific operational hazards, including[1].

Proper disposal must align with the to mitigate environmental impact, prevent adverse chemical reactions, and ensure laboratory safety[2].

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of a substance is the first step in determining its waste trajectory. As a hydrochloride salt, this compound is highly water-soluble. Improper drain disposal could lead to rapid aquatic dispersion, and as an amine derivative, it can be harmful to aquatic life and disrupt municipal wastewater treatment systems.

Property / HazardDescriptionDisposal Implication
Chemical Name N-(propan-2-yl)-4-propylcyclohexan-1-amine HClMust be categorized and manifested as organic amine waste.
CAS Number 1193389-29-5Required for accurate EPA/RCRA waste manifesting[2].
Physical State Solid (Hydrochloride salt)Dust generation must be strictly controlled during waste transfer.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates specific PPE (nitrile gloves, eye protection) during disposal[1].
Reactivity Incompatible with strong oxidizersMust be segregated from nitrates, peroxides, and permanganates.
Operational Safety & PPE

Before initiating any waste consolidation, ensure the following Personal Protective Equipment (PPE) is worn, in accordance with [3]:

  • Gloves: Disposable nitrile gloves (minimum 4 mil thickness) to prevent dermal irritation.

  • Eye Protection: ANSI Z87.1 compliant safety goggles.

  • Body Protection: Standard flame-resistant laboratory coat.

  • Ventilation: All dry waste transfers should be conducted within a certified chemical fume hood to prevent inhalation of irritating dust, directly mitigating the STOT SE 3 hazard[1].

Step-by-Step Disposal Procedures

The following protocol adheres to EPA hazardous waste generator guidelines and the National Research Council's Prudent Practices in the Laboratory[3].

Step 1: Waste Characterization and Minimization

  • Action: Identify whether the waste is in solid form (pure compound/spill cleanup) or liquid form (aqueous or organic solvent solutions).

  • Causality: Liquid waste streams require different secondary containment and compatibility checks than solid waste. [4].

Step 2: Segregation

  • Action: Isolate N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride waste from strong oxidizing agents, acids, and heavy metals.

  • Causality: Amines and their salts can undergo dangerous exothermic reactions when mixed with oxidizers. Strict segregation prevents accidental pressurization, off-gassing, or fires within the waste container[3].

Step 3: Containment

  • Action: Transfer the waste into a chemically compatible, sealable container. High-Density Polyethylene (HDPE) or borosilicate glass containers are optimal.

  • Causality: HDPE provides excellent chemical resistance to aqueous amine salts and prevents the leaching or degradation that might occur with lower-grade plastics. Glass is ideal for dry solid waste.

Step 4: GHS and RCRA Labeling

  • Action: Affix a hazardous waste label immediately upon adding the first drop or gram of waste to the container. The label must clearly state "Hazardous Waste," the chemical name, and its primary hazards (Irritant).

  • Causality: The EPA requires that the contents of a waste container be [2].

Step 5: Satellite Accumulation and Final Transfer

  • Action: Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Once full, transfer it to the central waste accumulation area within the regulatory timeframe (typically 3 days for full containers).

  • Causality: Arranging for final disposal via high-temperature incineration by a licensed contractor ensures the complete thermal destruction of the organic amine backbone, permanently eliminating the environmental hazard[3].

Spill Response During Disposal

If a spill occurs while transferring the chemical to a waste receptacle, immediate and methodical action is required:

  • Solid Spill: Do not sweep dry, as this aerosolizes the irritant. Lightly moisten the powder with water to suppress dust generation, then carefully scoop it into a solid waste container.

  • Liquid Spill: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Place the saturated absorbent into the solid waste container.

  • Decontamination: Wash the affected surface with soap and water, adding the washings to the aqueous hazardous waste stream.

Disposal Workflow Visualization

WasteWorkflow Start Waste Generation: N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl Form Determine Waste Form Start->Form Solid Solid Waste (Powder/Crystals) Form->Solid Dry Liquid Aqueous/Solvent Waste (Solutions) Form->Liquid Dissolved Segregate Segregation: Isolate from Strong Oxidizers Solid->Segregate Liquid->Segregate Contain Containment: Seal in HDPE or Glass Receptacle Segregate->Contain Label Labeling: Apply GHS & RCRA Waste Labels Contain->Label Accumulate Satellite Accumulation Area (SAA) Label->Accumulate Dispose Final Disposal: Licensed Incineration Facility Accumulate->Dispose

Workflow for characterizing and disposing of N-(propan-2-yl)-4-propylcyclohexan-1-amine HCl waste.

References
  • NextSDS. "N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride Chemical Substance Information." NextSDS Substance Database, 2024.[Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators." EPA, 2026.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), 2011.[Link]

  • American Chemical Society (ACS). "The Subtleties of Managing Laboratory Waste." ACS Chemical Health & Safety, 2024.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(propan-2-yl)-4-propylcyclohexan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.